Gentamicin A2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H33N3O11 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C17H33N3O11/c18-4-1-5(19)15(31-17-12(26)9(23)6(22)3-28-17)13(27)14(4)30-16-8(20)11(25)10(24)7(2-21)29-16/h4-17,21-27H,1-3,18-20H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+,13-,14+,15-,16+,17+/m0/s1 |
InChI Key |
BIVUTZYWJNTGDG-GTMVCPGISA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
Origin of Product |
United States |
Biosynthesis of Gentamicin A2
Producing Microorganisms and Genetic Basis
The synthesis of Gentamicin (B1671437) A2 is primarily attributed to specific species of actinomycetes, with their genetic blueprints holding the key to its complex molecular architecture.
Micromonospora Species as Primary Producers
The genus Micromonospora stands out as the principal source of gentamicin, with several species identified as producers. rsc.org These soil and water-dwelling Gram-positive bacteria are renowned for their ability to synthesize a diverse array of bioactive compounds. wikipedia.org
Micromonospora purpurea is a well-known producer of the gentamicin complex. wikipedia.orgontosight.ai Fermentation processes involving this microorganism are carefully optimized to maximize antibiotic yield. Studies have shown that factors such as pH, aeration, and the composition of the nutrient medium are critical for efficient gentamicin production. msk.or.kr For instance, the initial pH of the medium is typically adjusted to a range of 7.0–7.5. researchgate.net While glucose is a preferred carbon source, organic nitrogen sources like fodder yeast have been found to be superior to inorganic sources for both microbial growth and antibiotic synthesis. researchgate.net The fermentation is often conducted in two stages: a growth phase to accumulate microbial biomass, followed by an inoculation into a production medium. researchgate.net The addition of certain metal ions, such as cobalt, has also been shown to enhance gentamicin production, though the optimal concentration can depend on whether the medium is synthetic or derived from natural sources. google.com
Micromonospora echinospora is another significant producer of the gentamicin complex, including the precursor Gentamicin A2. nih.govgoogle.com The discovery and sequencing of the gentamicin biosynthetic gene cluster in M. echinospora have been pivotal in understanding the enzymatic steps involved in its formation. nih.govnih.gov This species produces a variety of gentamicin components, and like M. purpurea, its fermentation conditions are crucial for directing the biosynthetic pathway towards desired products. google.com The gene cluster from M. echinospora has been extensively studied and manipulated to elucidate the function of individual genes. nih.govnih.gov
Identification and Characterization of Core Biosynthetic Gene Clusters
The production of this compound is governed by a dedicated set of genes organized in a cluster. The identification and functional analysis of these genes have provided a detailed roadmap of the biosynthetic pathway.
The gentamicin biosynthetic gene cluster, often designated as gen or gtm, contains all the necessary genetic information for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core and its subsequent glycosylation and modification to form this compound and other related compounds. nih.govnih.gov Key genes within this cluster include those responsible for the synthesis of the central 2-DOS ring from D-glucose-6-phosphate. nih.govpnas.org For example, the gene gtmA encodes a 2-deoxy-scyllo-inosose (B3429959) synthase, which catalyzes a key cyclization step in the formation of the 2-DOS core. researchgate.net Other crucial genes include glycosyltransferases that attach the sugar moieties to the 2-DOS core. Specifically, gtmG encodes a glycosyltransferase that adds N-acetyl-d-glucosamine to 2-DOS, and gtmE encodes another glycosyltransferase that attaches d-xylose (B76711) to form this compound. nih.govpnas.org The cluster also contains genes for resistance, ensuring the producing organism is not harmed by the antibiotic it synthesizes. researchgate.net
Understanding the precise function of each gene in the gentamicin biosynthetic pathway has been achieved through various genetic dissection techniques. A significant breakthrough was the heterologous expression of subsets of the gtm genes in a non-aminoglycoside producing host, Streptomyces venezuelae. nih.govnih.govpnas.org This approach allowed researchers to identify the minimal set of genes required for the synthesis of this compound. nih.govnih.govpnas.org By expressing different combinations of genes, scientists were able to assign specific functions to individual enzymes, such as the roles of GtmA, GtmB, and GacH in 2-DOS biosynthesis, and the sequential glycosylation steps catalyzed by GtmG and GtmE. nih.govpnas.org This in vivo reconstitution of the biosynthetic pathway provided definitive evidence for the functions of the involved genes and enzymes. nih.govnih.govpnas.org
Table 1: Key Genes in this compound Biosynthesis and their Functions
| Gene | Encoded Enzyme | Function in this compound Biosynthesis | Reference |
| gtmA | 2-deoxy-scyllo-inosose synthase | Catalyzes the cyclization of D-glucose-6-phosphate to form 2-deoxy-scyllo-inosose, a key intermediate in 2-DOS synthesis. | pnas.orgresearchgate.net |
| gtmB | Putative dehydrogenase/reductase | Involved in the multi-step conversion of 2-deoxy-scyllo-inosose to 2-deoxystreptamine (2-DOS). | nih.govpnas.org |
| gacH | Putative aminotransferase | Participates in the amination steps required for the formation of the 2-DOS core. | nih.govpnas.org |
| gtmG | UDP-GlcNAc glycosyltransferase | Adds N-acetyl-d-glucosamine to the 2-DOS core to form 2'-N-acetylparomamine. | nih.govpnas.org |
| gtmM | 2'-N-acetylparomamine deacetylase | Removes the acetyl group from 2'-N-acetylparomamine to generate paromamine (B1213074). | pnas.org |
| gtmE | UDP-xylose glycosyltransferase | Attaches a d-xylose sugar to paromamine to yield the final this compound molecule. | nih.govpnas.org |
Enzymatic Pathway Delineation to this compound
The biosynthesis of this compound is a multi-step process governed by a specific set of genes within the gentamicin biosynthetic gene cluster. pnas.orgnih.gov Through heterologous expression studies, scientists have successfully delineated the minimal set of genes and the functions of their corresponding enzymes required for the synthesis of this important precursor. pnas.orgnih.govnih.gov
Biosynthesis of the 2-Deoxystreptamine (2-DOS) Core
Research has pinpointed a specific subset of genes, namely gtmB, gtmA, and gacH, as being essential and sufficient for the biosynthesis of the 2-DOS core. pnas.orgnih.govnih.gov Heterologous expression of these three genes in a non-aminoglycoside producing host, Streptomyces venezuelae, resulted in the successful production of 2-DOS. pnas.orgnih.govnih.govscispace.com
The functions of the protein products of these genes have been deduced through sequence analysis and experimental validation. nih.govpnas.org GtmA is an inosose synthase, responsible for the initial carbocyclization step. nih.govpnas.org GtmB is a putative aminotransferase, and GacH (also known as GntP) functions as a dehydrogenase. nih.govpnas.org The coordinated action of these three enzymes is indispensable for the formation of the 2-DOS moiety. pnas.orgnih.govnih.gov
| Gene | Encoded Enzyme | Function in 2-DOS Biosynthesis |
| gtmA | Inosose synthase | Catalyzes the carbocyclization of D-glucose-6-phosphate. nih.govpnas.org |
| gtmB | Aminotransferase | Involved in the amination steps of the pathway. nih.govpnas.org |
| gacH | Dehydrogenase | Performs a crucial dehydrogenation step. nih.govpnas.org |
The biosynthesis of 2-DOS commences with the primary metabolite, D-glucose-6-phosphate. nih.govpnas.orgresearchgate.net The enzymatic cascade to convert this precursor into the central 2-DOS core involves several key transformations. nih.govpnas.org
The pathway is initiated by the enzyme GtmA, which catalyzes the cyclization of D-glucose-6-phosphate to form 2-deoxy-scyllo-inosose (2-DOI). nih.govpnas.org This is followed by two aminotransferase reactions and a dehydrogenase step to yield 2-DOS. nih.govpnas.org These subsequent steps involve the conversion of 2-DOI to 2-deoxy-scyllo-inosamine (B1216308) (2-DOIA) and then to 1-keto-2-deoxy-scyllo-inosamine (keto-2-DOIA), ultimately leading to the formation of 2-DOS. nih.govpnas.org
Glycosylation Steps to Pseudodisaccharide Intermediate
Following the synthesis of the 2-DOS core, the pathway proceeds with glycosylation steps, where sugar moieties are attached to the 2-DOS scaffold to form a pseudodisaccharide intermediate. nih.govpnas.org
The first glycosylation event is catalyzed by the glycosyltransferase GtmG. pnas.orgnih.govpnas.org This enzyme utilizes the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc), and transfers the N-acetyl-D-glucosamine (GlcNAc) moiety to the 2-DOS core. pnas.orgnih.govbiorxiv.orgnih.gov This reaction results in the formation of the pseudodisaccharide, 2′-N-acetylparomamine. pnas.orgnih.govnih.govpnas.org The expression of gtmG in conjunction with the 2-DOS biosynthetic genes (gtmB-gtmA-gacH) in a heterologous host led to the production of 2′-N-acetylparomamine, thereby confirming the function of GtmG. pnas.orgnih.govnih.govresearchgate.net
| Enzyme | Gene | Substrate(s) | Product |
| GtmG | gtmG | 2-Deoxystreptamine (2-DOS), UDP-N-acetylglucosamine (UDP-GlcNAc) | 2′-N-Acetylparomamine |
The newly formed 2′-N-acetylparomamine undergoes a deacetylation reaction to yield paromamine. pnas.orgnih.govpnas.org This step is catalyzed by the deacetylase GtmM. pnas.orgnih.govpnas.org The expression of the gtmM gene in a recombinant S. venezuelae strain already producing 2′-N-acetylparomamine resulted in the successful generation of paromamine. pnas.orgnih.govnih.govresearchgate.net This finding established 2′-N-acetylparomamine as a true biosynthetic intermediate and confirmed the role of GtmM in the pathway. pnas.org
| Enzyme | Gene | Substrate | Product |
| GtmM | gtmM | 2′-N-Acetylparomamine | Paromamine |
Formation of the Pseudotrisaccharide this compound
The creation of the characteristic three-ring structure of this compound involves a key glycosylation event where a xylose sugar is attached to a pseudodisaccharide precursor.
The formation of this compound is catalyzed by the glycosyltransferase enzyme GtmE (also known as GenM2). pnas.orgnih.govmdpi.com This enzyme is responsible for attaching a D-xylose sugar moiety to the C-6 position of the pseudodisaccharide intermediate, paromamine. pnas.orgnih.gov The sugar donor for this enzymatic reaction is uridine (B1682114) diphosphate-xylose (UDP-Xyl). pnas.orgnih.govresearchgate.netpsu.edu
Research involving the heterologous expression of genes from the gentamicin biosynthetic cluster has provided direct evidence for this process. When the gtmE gene was introduced into an engineered strain of Streptomyces venezuelae capable of producing paromamine, the successful production of this compound was observed. pnas.orgacs.orgnih.gov This experiment confirmed that GtmE is the specific glycosyltransferase that catalyzes the final glycosylation step to produce the pseudotrisaccharide this compound from paromamine. pnas.orgnih.govresearchgate.net
Subsequent Enzymatic Modifications from this compound Precursor
This compound is not a final product but rather a key precursor that undergoes a series of enzymatic modifications to generate other components of the gentamicin complex. pnas.org One of the primary conversion pathways leads to the formation of Gentamicin A.
Conversion Pathways of this compound to Gentamicin A
The transformation of this compound into Gentamicin A is a well-defined, three-step enzymatic cascade that modifies the xylose ring (designated as ring III). nih.govbiorxiv.orgnih.gov This process involves a sequential dehydrogenation, amination, and N-methylation at the C-3″ position. nih.govbiorxiv.orgf1000research.com The successful one-pot conversion of this compound to Gentamicin A has been demonstrated in vitro using the three purified enzymes. researchgate.net
Table 1: Key Enzymes in the Biosynthesis and Conversion of this compound
| Enzyme | Classification | Function | Substrate | Product |
|---|---|---|---|---|
| GtmE (GenM2) | Glycosyltransferase | Attaches D-xylose to paromamine | Paromamine | This compound |
| GenD2 | Oxidoreductase | C-3″ dehydrogenation (oxidation) | This compound | 3″-dehydro-3″-oxo-gentamicin A2 |
| GenS2 | Aminotransferase | C-3″ amination | 3″-dehydro-3″-oxo-gentamicin A2 | 3″-dehydro-3″-amino-gentamicin A2 |
| GenN | N-Methyltransferase | 3″-amino group N-methylation | 3″-dehydro-3″-amino-gentamicin A2 | Gentamicin A |
The first step in the conversion of this compound is catalyzed by GenD2, an NAD-dependent oxidoreductase. nih.govresearchgate.netacs.org This enzyme performs a dehydrogenation reaction, oxidizing the hydroxyl group at the C-3″ position of the xylose moiety on this compound. nih.govf1000research.comresearchgate.net The product of this reaction is the intermediate 3″-dehydro-3″-oxo-gentamicin A2 (DOA2). researchgate.netacs.orgrcsb.org The crystal structure of GenD2 has been solved, revealing a fold similar to the Gfo/Idh/MocA protein family and providing detailed insights into its active site, substrate recognition, and catalytic mechanism. nih.govresearchgate.netacs.org
Following the action of GenD2, the intermediate 3″-dehydro-3″-oxo-gentamicin A2 is acted upon by GenS2. f1000research.comf1000research.com GenS2 is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase. f1000research.com Its function is to catalyze the amination of the C-3″ position, replacing the keto group introduced by GenD2 with a primary amino group. nih.govbiorxiv.orgf1000research.com This reaction yields the intermediate 3″-dehydro-3″-amino-gentamicin A2. bvsalud.orgnih.gov
The final step in the pathway from this compound to Gentamicin A is a methylation reaction catalyzed by the enzyme GenN. nih.govbiorxiv.orgf1000research.com GenN is an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase. f1000research.comnih.gov It specifically transfers a methyl group from the SAM cofactor to the nitrogen of the 3″-amino group that was installed by GenS2. nih.govx-mol.com This N-methylation event completes the transformation, yielding the final product, Gentamicin A. nih.govbiorxiv.orgresearchgate.net The essential role of GenN has been confirmed through gene disruption studies, and its crystal structure has been elucidated, explaining its substrate selectivity. bvsalud.orgnih.govscispace.com
Table 2: Summary of the Conversion of this compound to Gentamicin A
| Step | Enzyme | Reaction Type | Transformation Detail |
|---|---|---|---|
| 1 | GenD2 | Dehydrogenation | The C-3″ hydroxyl group of this compound is oxidized to a keto group. |
| 2 | GenS2 | Amination | The C-3″ keto group is replaced with a primary amino group. |
| 3 | GenN | N-Methylation | A methyl group is added to the 3″-amino group. |
Branch Point to Gentamicin X2 and G418 from this compound
This compound is first converted to gentamicin X2, a key intermediate that stands at a metabolic crossroads. biorxiv.orgf1000research.com This conversion involves several enzymatic steps, including amination and methylation. biorxiv.orgf1000research.com Once formed, gentamicin X2 can be shunted into two parallel biosynthetic pathways. One pathway leads to the formation of G418 (also known as geneticin), while the other proceeds towards other components of the gentamicin C complex. biorxiv.orgwikipedia.org This branch point is pivotal for the structural diversification of the final gentamicin products. pnas.org
The conversion of gentamicin A to gentamicin X2 is catalyzed by the enzyme GenD1. pnas.orgcapes.gov.br GenD1 is a radical S-adenosyl-L-methionine (SAM) and cobalamin-dependent C-methyltransferase. pnas.orgcapes.gov.br This enzyme specifically installs a methyl group at the C-4″ position of the garosamine (B1245194) sugar moiety of gentamicin A. biorxiv.orgf1000research.comcapes.gov.br The action of GenD1 is a critical step, as gentamicin X2 is the last common precursor for all components of the gentamicin C complex. acs.org
Table 1: Enzymatic Transformation by GenD1
| Enzyme | Substrate | Product | Function | Cofactors |
| GenD1 | Gentamicin A | Gentamicin X2 | C-4″ Methylation | Radical SAM, Cobalamin |
Following the formation of gentamicin X2, the biosynthetic pathway can branch towards the production of G418. This reaction is catalyzed by GenK, a cobalamin-dependent radical SAM C-methyltransferase. wikipedia.orgnih.govnih.gov GenK specifically methylates the C-6′ position of the purpurosamine ring of gentamicin X2. nih.govacs.org This methylation step is crucial as it initiates the branch of the gentamicin pathway that leads to G418 and subsequently to gentamicin components C2a, C2, and C1. pnas.orgresearchgate.net In vitro studies have confirmed the activity of GenK, demonstrating the conversion of gentamicin X2 to G418. acs.orgnih.gov The catalytic mechanism of GenK involves the consumption of two molecules of S-adenosyl-L-methionine (SAM) and two reducing equivalents for each methylation event. nih.gov One SAM molecule generates a 5′-deoxyadenosyl radical, which abstracts a hydrogen atom from the C-6′ position of gentamicin X2, while the second SAM molecule serves as the methyl group donor via a cobalamin cofactor. nih.gov
Table 2: Enzymatic Transformation by GenK
| Enzyme | Substrate | Product | Function | Cofactors |
| GenK | Gentamicin X2 | G418 | C-6′ Methylation | Radical SAM, Cobalamin |
Further Derivatization to Gentamicin C Complex Components
The intermediates gentamicin X2 and G418 serve as substrates for a series of further enzymatic modifications that ultimately yield the various components of the gentamicin C complex. wikipedia.orgpnas.orgresearchgate.net These two parallel pathways involve oxidation and amination at the C-6′ position. The enzyme GenQ, a dehydrogenase, oxidizes both gentamicin X2 and G418. nih.gov Subsequently, the aminotransferase GenB1 catalyzes the amination of these oxidized intermediates, producing JI-20A (from gentamicin X2) and JI-20Ba (from G418). f1000research.comnih.gov These intermediates then undergo a complex dideoxygenation process, catalyzed by enzymes including GenP, GenB3, and GenB4, to form gentamicin C1a and C2a. biorxiv.orgacs.org Further modifications, such as epimerization and N-methylation, lead to the final suite of gentamicin C components. biorxiv.orgpnas.org For instance, the N-methyltransferase GenL is responsible for the 6′-N-methylation of gentamicin C1a and C2 to produce gentamicin C2b and C1, respectively. biorxiv.orgpnas.org
Enzymology of Specific Modifying Enzymes (e.g., GenB2 Isomerase)
A key enzyme in the late stages of gentamicin biosynthesis is GenB2, which functions as an isomerase. nih.govacs.org Specifically, GenB2 catalyzes the epimerization of gentamicin C2a to gentamicin C2, a reaction that inverts the stereochemistry at the C-6′ position of the purpurosamine ring. acs.orgresearchgate.net This transformation is responsible for the structural difference between these two components of the gentamicin C complex. acs.orgresearchgate.net
GenB2 is a pyridoxal 5'-phosphate (PLP)-dependent enzyme belonging to the fold I class. acs.orgacs.org Structural and functional studies have revealed that its catalytic mechanism is distinct from other known PLP-dependent epimerases. acs.orgresearchgate.net A critical cysteine residue located near the N-terminus of the enzyme is essential for its isomerase activity; substitution of this cysteine with serine or alanine (B10760859) completely abolishes its function. acs.orgresearchgate.net The three-dimensional structure of GenB2 has been determined in its holo form and in complex with substrate analogues such as G418 and gentamicin X2, providing insights into its substrate binding and catalytic mechanism. acs.orgacs.org While GenB2's primary role is epimerization, it has also been reported to possess some aminotransferase activity. acs.org
Table 3: Summary of Key Modifying Enzymes
| Enzyme | Class / Type | Substrate(s) | Product(s) | Function |
| GenQ | Dehydrogenase | Gentamicin X2, G418 | Oxidized Intermediates | C-6′ Oxidation |
| GenB1 | Aminotransferase | Oxidized Intermediates | JI-20A, JI-20Ba | C-6′ Amination |
| GenP | Phosphotransferase | JI-20A, JI-20Ba | Phosphorylated Intermediates | Initiates 3′,4′-dideoxygenation |
| GenB3 | PLP-dependent enzyme | Phosphorylated Intermediates | Deoxygenated Intermediates | 3′,4′-dideoxygenation |
| GenB4 | PLP-dependent enzyme | Deoxygenated Intermediates | Gentamicin C1a, C2a | 3′,4′-dideoxygenation |
| GenB2 | Isomerase (PLP-dependent) | Gentamicin C2a | Gentamicin C2 | C-6′ Epimerization |
| GenL | N-methyltransferase | Gentamicin C1a, C2 | Gentamicin C2b, C1 | 6′-N-methylation |
Molecular Mechanisms of Gentamicin A2 Action
Ribosomal Target Interaction and Fidelity Perturbation
The primary intracellular target of Gentamicin (B1671437) A2 is the bacterial ribosome, the molecular machinery responsible for translating messenger RNA (mRNA) into protein. ontosight.ai Specifically, Gentamicin A2 binds to the 30S ribosomal subunit, a crucial component for the initiation and fidelity of protein synthesis. ontosight.aiwikipedia.org
The interaction between this compound and the 30S ribosomal subunit is a critical first step in its mechanism of action. This binding is both specific and has a significant impact on the ribosome's structure and function.
This compound, like other aminoglycosides, binds to a specific region on the 16S rRNA within the 30S subunit known as helix 44 (h44). wikipedia.orgpnas.org This helix is a key component of the ribosomal decoding center, the site where the fidelity of codon-anticodon pairing is monitored. nih.gov The binding of this compound to h44 is a conserved interaction, crucial for its antibacterial activity. nih.gov This interaction involves the insertion of the drug's rings into the major groove of the rRNA, establishing a series of hydrogen bonds that stabilize the complex. nih.govnih.gov
Within helix 44, this compound directly interacts with universally conserved adenine (B156593) residues, specifically A1492 and A1493. wikipedia.orgpnas.org In the normal process of translation, these two nucleotides flip out from their helical stack to monitor the accuracy of the pairing between the mRNA codon and the transfer RNA (tRNA) anticodon. pnas.orguzh.ch The binding of this compound forces A1492 and A1493 into a bulged-out or "flipped-out" conformation, a state that is typically associated with a correct codon-anticodon match. wikipedia.orgnih.govbiorxiv.org This induced conformational change is central to the misreading effects of the antibiotic. uzh.ch
Molecular Impact on Translation Fidelity
The binding of this compound to the ribosomal decoding center has profound consequences for the accuracy of protein synthesis. By locking key nucleotides in a conformation that signals a correct match, the antibiotic effectively lowers the ribosome's ability to discriminate between correct (cognate) and incorrect (near-cognate) aminoacyl-tRNAs. wikipedia.org
The stabilization of the flipped-out conformation of A1492 and A1493 by this compound leads to the acceptance of near-cognate tRNAs at the ribosomal A-site. wikipedia.orgembopress.org This results in the incorporation of incorrect amino acids into the growing polypeptide chain, a phenomenon known as mRNA misreading. researchgate.netnih.gov The synthesis of these aberrant, non-functional proteins disrupts cellular processes and contributes significantly to the bactericidal effect of the antibiotic. wikipedia.orgpnas.org Studies have shown that treatment with gentamicin can lead to a substantial increase in such translational errors. nih.gov
The interaction of this compound with the decoding center effectively restricts the normal conformational flexibility of the A1492 and A1493 nucleotides. nih.gov During normal, high-fidelity translation, these bases are dynamic, flipping in and out of the helix to check the codon-anticodon interaction. By locking these bases in an outward position, this compound reduces the energy barrier for accepting near-cognate tRNAs, thereby compromising the proofreading mechanism of the ribosome. wikipedia.orgembopress.org This restriction of mobility is a key factor in the drug-induced loss of translational accuracy.
| Feature | Description | References |
| Primary Target | 30S ribosomal subunit | ontosight.aiwikipedia.org |
| Binding Site | Helix 44 of 16S rRNA | wikipedia.orgpnas.org |
| Key Interacting Nucleotides | A1492, A1493 | wikipedia.orgpnas.org |
| Primary Effect | Induction of mRNA misreading | researchgate.netnih.gov |
| Consequence | Synthesis of aberrant proteins | wikipedia.orgpnas.org |
Effects on Translational Elongation and Termination
This compound's interference with protein synthesis is not limited to inducing misreading of the genetic code; it also directly impacts the speed and efficiency of the translational process.
Beyond its primary binding site on the 30S ribosomal subunit, gentamicin also interacts with a secondary site on the 50S subunit, specifically at helix 69 (H69) of the 23S ribosomal RNA (rRNA). wikipedia.orgpnas.orgnih.gov This interaction is crucial for one of gentamicin's other inhibitory mechanisms: the disruption of ribosome recycling. pnas.orgnih.gov After a round of protein synthesis is complete, ribosome recycling factors (RRF) are responsible for splitting the 70S ribosome back into its 30S and 50S subunits, allowing them to participate in new rounds of translation.
Biophysical and Structural Insights into Ribosome-Gentamicin A2 Interactions
A deeper understanding of how this compound functions at a molecular level has been achieved through a combination of high-resolution structural biology and advanced biophysical techniques. These methods have provided a detailed picture of the antibiotic's binding sites and its dynamic effects on the ribosome.
X-ray Crystallographic Studies of Ribosome-Aminoglycoside Complexes
X-ray crystallography has been instrumental in visualizing the precise interactions between aminoglycosides, including gentamicin, and the ribosome at an atomic level. Crystal structures of the bacterial 70S ribosome in complex with gentamicin have revealed its binding sites in high resolution. elifesciences.orgwwpdb.orgpdbj.org These studies confirm that the primary binding site is located in the A-site of the 30S subunit, at helix 44 (h44) of the 16S rRNA. pnas.orgnih.gov
Furthermore, crystallographic data has elucidated a secondary binding site on the large ribosomal subunit at helix 69 (H69) of the 23S rRNA. pnas.orgnih.gov The structure of the E. coli ribosome in complex with gentamicin shows the antibiotic molecule nestled within these RNA helices. elifesciences.org Structural studies of eukaryotic ribosomes have also shown that gentamicin can bind, although its interactions and the resulting functional consequences differ, highlighting the structural determinants for selective toxicity. pnas.orgacs.org High-resolution cryo-electron microscopy (cryo-EM) studies have further refined our understanding of these interactions, revealing the role of ordered water molecules in mediating contacts between the drug and the ribosome. mpg.de
| PDB ID | Complex | Organism | Resolution (Å) | Key Findings | Reference |
|---|---|---|---|---|---|
| 2QB9 | 70S Ribosome with Gentamicin | Escherichia coli | N/A | Details the crystal structure of the bacterial ribosome in complex with gentamicin, showing binding to the 30S subunit. | wwpdb.org |
| 4V53 | 70S Ribosome with Gentamicin C1a | Thermus thermophilus | 3.10 | Shows gentamicin binding to both the primary site (h44) and the secondary site (H69). | nih.gov |
Molecular Dynamics Simulations of Binding and Dissociation Thermodynamics
Molecular dynamics (MD) simulations provide a computational lens to study the dynamic nature of gentamicin's interaction with the ribosome, complementing static structural data. acs.org These simulations have been used to explore the thermodynamics of the ribosomal decoding site and its interaction with gentamicin. sanbonmatsu.org All-atom MD simulations have suggested that the binding of gentamicin is not a simple two-state process but involves the drug navigating a complex free-energy landscape with multiple metastable states before reaching its final binding position. sanbonmatsu.org
Simulations have also been crucial in understanding the conformational changes in the ribosome induced by gentamicin binding. For instance, MD studies have supported a "stochastic gating" mechanism, where the decoding bases of the A-site (A1492 and A1493) spontaneously flip between conformations, and gentamicin binding stabilizes the "on" state, rather than inducing the flip itself. sanbonmatsu.org These computational approaches allow for the calculation of binding free energies and provide insights into the kinetics of binding and dissociation that are difficult to capture with experimental methods alone. sanbonmatsu.org
Real-time Single-Molecule Fluorescence Studies of Ribosomal Dynamics
Single-molecule fluorescence resonance energy transfer (smFRET) has emerged as a powerful technique to observe the real-time dynamics of individual ribosomes as they interact with antibiotics like gentamicin. nih.govuu.seresearchgate.net These studies have provided direct evidence for the allosteric effects of gentamicin on the ribosome's conformational landscape. nih.gov
By labeling different components of the ribosome or tRNA with fluorescent dyes, researchers can monitor conformational changes during translation. smFRET experiments have shown that aminoglycoside binding to the decoding site remodels the dynamic processes within the ribosome. nih.gov For gentamicin, these studies have corroborated the findings of elongation slowdown by directly measuring the increased dwell time of tRNA in the A-site. nih.govpnas.org The distinct dynamic signatures observed for different aminoglycosides via smFRET help to explain their unique profiles of ribosome inhibition and pleiotropic effects on translation. nih.gov
| Technique | Observation | Quantitative Finding | Implication | Reference |
|---|---|---|---|---|
| smFRET | Effect on tRNA dwell time | 2- to 4-fold increase in ribosome-bound tRNA dwell time | Direct evidence for slowdown of translation elongation | nih.govpnas.org |
| smFRET | Remodeling of ribosome dynamics | Aminoglycoside binding alters the rates of transition between different ribosomal conformational states | Explains the unique inhibition profiles of different aminoglycosides | nih.gov |
Molecular Mechanisms of Microbial Resistance to Gentamicin A2
Enzymatic Inactivation of Gentamicin (B1671437) A2
The most prevalent mechanism of acquired resistance to gentamicin and other aminoglycosides is their enzymatic modification by a diverse group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). nih.govf1000research.com These enzymes, often encoded by genes located on mobile genetic elements, catalyze the covalent addition of a chemical group to the aminoglycoside structure. mdpi.com This modification sterically hinders the antibiotic's ability to bind to its target, the 16S rRNA within the bacterial ribosome, thereby rendering it inactive. nih.gov Gentamicin A2, as a structural component of the gentamicin complex, possesses multiple hydroxyl (-OH) and amino (-NH2) groups that serve as potential targets for these enzymes. acs.orgnih.gov
AMEs are broadly categorized into three major classes based on the type of chemical modification they catalyze: N-Acetyltransferases (AACs), O-Phosphotransferases (APHs), and O-Nucleotidyltransferases (ANTs). nih.govf1000research.com
N-Acetyltransferases (AACs) mediate resistance by catalyzing the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to one of the amino groups on the aminoglycoside molecule. conicet.gov.ar This acetylation neutralizes the positive charge of the amino group, which is critical for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of ribosomal RNA, thus preventing the antibiotic from binding to its target. nih.gov
Several AAC enzymes have been identified that confer resistance to gentamicin. These are classified based on the position they acetylate on the aminoglycoside structure, such as AAC(3) and AAC(6'). conicet.gov.arnih.gov
AAC(3): This subclass of enzymes acetylates the 3-amino group of the 2-deoxystreptamine (B1221613) ring. Various isoforms, such as AAC(3)-I, AAC(3)-II, and AAC(3)-IV, have been identified, with AAC(3)-I and AAC(3)-II being known to confer resistance to gentamicin. nih.govmsk.or.kr
AAC(2'): Found in pathogens like Providencia stuartii and Mycobacterium fortuitum, these enzymes acetylate the 2'-amino group and are known to modify gentamicin. conicet.gov.arnih.gov
AAC(6'): This is a clinically significant group of enzymes that acetylates the 6'-amino group. While some AAC(6') variants are more active against other aminoglycosides, certain isoforms can also inactivate components of the gentamicin complex. asm.org
The specificity of AAC enzymes for this compound can be inferred from its structure, which contains susceptible amino groups at the 2', 3, and 6' positions.
| Enzyme Subclass | Gene Example | Site of Acetylation | Activity on Gentamicin | Reference |
|---|---|---|---|---|
| AAC(3)-I | aacC1 (aacA1) | 3-NH₂ | Yes | nih.govasm.org |
| AAC(3)-II | aacC2 | 3-NH₂ | Yes | nih.gov |
| AAC(2')-Ia | aac(2')-Ia | 2'-NH₂ | Yes | nih.govfrontiersin.org |
| AAC(6')-Ib | aac(6')-Ib | 6'-NH₂ | Yes (component-dependent) | asm.org |
O-Phosphotransferases (APHs), also known as aminoglycoside kinases, inactivate aminoglycosides by catalyzing the ATP-dependent phosphorylation of a hydroxyl group. rcsb.org The addition of a bulky, negatively charged phosphate group creates significant steric hindrance, preventing the antibiotic from docking at its ribosomal binding site. rcsb.org
Different APHs target specific hydroxyl groups on the aminoglycoside molecule. Enzymes conferring gentamicin resistance typically act on the 2''-hydroxyl group.
APH(2''): This is a major mechanism of resistance to gentamicin in both Gram-positive and Gram-negative bacteria. The enzyme APH(2'')-Ia, for example, phosphorylates the 2''-hydroxyl group of gentamicin, as well as kanamycin (B1662678) and tobramycin. rcsb.orgresearchgate.net The crystal structure of APH(2'')-IIa in complex with gentamicin has confirmed that the binding site accommodates the A and B rings of the substrate, positioning the 2''-hydroxyl group for catalysis. rcsb.org
APH(3'): While primarily associated with resistance to other aminoglycosides like neomycin and kanamycin, some APH(3') enzymes can have a limited effect on gentamicin. For instance, APH(3')-IIb from Pseudomonas aeruginosa does not use gentamicin as a substrate. biorxiv.orgnih.gov
This compound possesses a 2''-hydroxyl group, making it a putative substrate for APH(2'') enzymes.
| Enzyme Subclass | Gene Example | Site of Phosphorylation | Activity on Gentamicin | Reference |
|---|---|---|---|---|
| APH(2'')-Ia | aph(2'')-Ia | 2''-OH | Yes | rcsb.org |
| APH(2'')-IIa | aph(2'')-IIa | 2''-OH | Yes | rcsb.org |
| APH(3')-IIb | aph(3')-IIb | 3'-OH | No | biorxiv.orgnih.gov |
O-Nucleotidyltransferases (ANTs), or adenylyltransferases, mediate resistance by transferring a nucleotide monophosphate (typically adenylyl monophosphate, AMP) from a nucleoside triphosphate (like ATP) to a hydroxyl group on the aminoglycoside. nih.govnih.gov This large molecular addition effectively blocks the antibiotic's interaction with the ribosome. nih.gov
The ANT(2'') enzymes are particularly relevant for gentamicin resistance.
ANT(2''): These enzymes adenylylate the 2''-hydroxyl group of several aminoglycosides, including gentamicin, tobramycin, and kanamycin. nih.govexpasy.org The gene aadB (also known as ant(2'')-Ia) is commonly found in clinical isolates and confers resistance to gentamicin. researchgate.netfrontiersin.org
The 2''-hydroxyl group present on the this compound molecule makes it a susceptible target for inactivation by ANT(2'') enzymes. acs.orgexpasy.org
| Enzyme Subclass | Gene Example | Site of Nucleotidylation | Activity on Gentamicin | Reference |
|---|---|---|---|---|
| ANT(2'')-Ia | aadB | 2''-OH | Yes | nih.govresearchgate.net |
The genes encoding Aminoglycoside-Modifying Enzymes are frequently located on mobile genetic elements (MGEs), which facilitates their rapid spread among and between different bacterial species through horizontal gene transfer. mdpi.comnih.gov This dissemination is a primary driver of the increasing prevalence of aminoglycoside resistance in clinical settings. These MGEs include plasmids, transposons, and integrons.
Plasmids: Resistance plasmids are self-replicating, extrachromosomal DNA molecules that often carry multiple antibiotic resistance genes. Genes like aac(6')-Ib, aph(2'')-Ia, and ant(2'')-Ia are commonly found on plasmids in pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii. mdpi.comdntb.gov.ua
Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between a chromosome and a plasmid. For example, Tn6020 is known to carry the aphA1b gene, and TnaphA6 carries the aphA6 gene. dntb.gov.uanih.gov
Integrons: These are genetic elements that can capture and express gene cassettes, which are small mobile elements typically containing a single antibiotic resistance gene. Class 1 integrons are particularly notorious for accumulating and disseminating various resistance genes, including those for AMEs like aad and aac gene cassettes. nih.govelsevier.es
The co-location of AME genes with genes conferring resistance to other antibiotic classes (e.g., beta-lactamases) on the same MGE contributes to the emergence of multidrug-resistant (MDR) strains. mdpi.com
| Genetic Element | AME Gene(s) Carried | Bacterial Host Example | Reference |
|---|---|---|---|
| Plasmids (e.g., RepAci6) | aphA6, aadB | Acinetobacter baumannii | dntb.gov.ua |
| Transposons (e.g., Tn6020) | aphA1b | Acinetobacter baumannii | nih.govfrontiersin.org |
| Integrons (Class 1) | aadA, aacC cassettes | Acinetobacter baumannii, E. coli | nih.govelsevier.es |
| Genomic Islands (e.g., AbGRI3) | armA (16S rRNA methyltransferase) | Acinetobacter baumannii | frontiersin.org |
Aminoglycoside-Modifying Enzymes (AMEs)
Ribosomal Target Modification and Protection
Besides enzymatic inactivation, bacteria can develop resistance to gentamicin by altering the drug's target, the 30S ribosomal subunit. ontosight.ai This strategy prevents or reduces the binding affinity of the antibiotic, allowing protein synthesis to continue unimpeded.
Like other aminoglycosides, gentamicin binds to a specific site on the 16S rRNA, a component of the 30S ribosomal subunit. creative-diagnostics.comembopress.org This binding site, often referred to as the A-site, includes highly conserved nucleotides, particularly A1408, A1492, and A1493 (E. coli numbering). embopress.orgmdpi.com The interaction of gentamicin with this site induces a conformational change that leads to the misreading of mRNA codons and ultimately, bacterial cell death. creative-diagnostics.com
Resistance through target site modification occurs primarily through two mechanisms:
Point Mutations in 16S rRNA: Spontaneous mutations in the rrs gene, which encodes the 16S rRNA, can confer high levels of resistance. A common mutation is the A-to-G substitution at position 1408 (A1408G). asm.orgoup.com This single nucleotide change disrupts a critical contact point for gentamicin binding, thereby reducing the drug's affinity for the ribosome. asm.org Similar mutations at homologous positions have been identified in various bacteria, including Borreliella burgdorferi (A1402G) and Mycobacterium abscessus (A1408G), leading to significant resistance to gentamicin and kanamycin. asm.orgoup.comumt.edu
Enzymatic Methylation of 16S rRNA: A more widespread and clinically significant form of target modification is the enzymatic methylation of specific nucleotides within the A-site of the 16S rRNA. This is carried out by 16S rRNA methyltransferases (16S-RMTases). These enzymes, often encoded by plasmid-borne genes like armA and rmt, add a methyl group to key nucleotides. embopress.org For example, methylation of G1405 confers resistance to gentamicin and kanamycin, while methylation of A1408 can lead to broad resistance against most aminoglycosides. nih.govembopress.org Unlike AMEs, which inactivate specific drugs, 16S-RMTases often provide high-level resistance to a wide range of aminoglycosides, making them a serious clinical threat. asm.org
These target modification mechanisms effectively shield the ribosome from the action of this compound and other active components of the gentamicin complex.
Mutations in Ribosomal RNA Genes (e.g., 16S rRNA rrs gene)
Gentamicin functions by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit, which disrupts protein synthesis and ultimately leads to bacterial cell death. creative-diagnostics.commdpi.com However, bacteria can develop resistance through mutations in the rrs gene, which encodes the 16S rRNA. creative-diagnostics.com These mutations alter the nucleotide sequence of the A-site, thereby reducing the binding affinity of gentamicin. creative-diagnostics.com
For instance, a single point mutation at specific positions within the rrs gene can confer high-level resistance. In Borrelia burgdorferi, an A1402G mutation (homologous to the A1408G mutation in Escherichia coli) has been shown to result in significant resistance to both kanamycin and gentamicin. asm.orgnih.gov Similarly, in Mycobacterium abscessus, mutations at positions 1406, 1408, and 1491 of the rrs gene have been identified in kanamycin-resistant mutants, with the A to G substitution at position 1408 also conferring high-level resistance to gentamicin. oup.comoup.com Point mutations in the 3' minor domain of helix 44 in the rrsB 16S rRNA gene of Escherichia coli can also confer resistance to gentamicin C. mcmaster.ca These genetic alterations are a direct mechanism of resistance, as they structurally modify the antibiotic's target. creative-diagnostics.com
Mutations in Ribosomal Protein Genes (e.g., rpsL)
In addition to the rRNA itself, mutations in the genes encoding ribosomal proteins can also lead to gentamicin resistance. The rpsL gene, which codes for the ribosomal protein S12, is a notable example. creative-diagnostics.com Mutations in rpsL can induce conformational changes in the 30S ribosomal subunit, which in turn can interfere with the binding of gentamicin to its target A-site. creative-diagnostics.com
Ribosomal Methyltransferases (e.g., 16S rRNA methylases)
A clinically significant and increasingly prevalent mechanism of resistance involves the enzymatic modification of the ribosome by 16S rRNA methyltransferases. oup.comnih.govreliasmedia.com These enzymes, often encoded by genes acquired through horizontal gene transfer, add a methyl group to specific nucleotides in the A-site of the 16S rRNA. mdpi.comoup.comresearchgate.net This modification sterically hinders the binding of aminoglycosides, including gentamicin, leading to high levels of resistance. mdpi.comoup.comnih.gov
There are several families of 16S rRNA methyltransferases, with the most common ones conferring resistance to 4,6-disubstituted 2-deoxystreptamine aminoglycosides, a class that includes gentamicin. oup.commdpi.com These enzymes typically methylate either guanine (B1146940) at position 1405 (G1405) or adenine (B156593) at position 1408 (A1408) (E. coli numbering). oup.comnih.govasm.org The genes encoding these methyltransferases, such as armA, rmtA, rmtB, rmtC, and rmtD, are often found on mobile genetic elements like plasmids and transposons, facilitating their spread among different bacterial species. asm.orgresearchgate.net
The methylation of the 16S rRNA by these enzymes is a post-transcriptional modification that directly protects the ribosome from aminoglycoside action. mdpi.com Using S-adenosyl-L-methionine (SAM) as a methyl donor, these enzymes catalyze the transfer of a methyl group to their target nucleotide. mdpi.comresearchgate.net
Methylation at G1405: Enzymes like ArmA, RmtB, and RmtC methylate the N7 position of G1405. mdpi.comasm.orggenome.jppnas.org This modification introduces a bulky methyl group into the aminoglycoside binding site. nih.gov The N7 position of G1405 is in close proximity to the third ring of 4,6-disubstituted aminoglycosides like gentamicin. nih.gov The addition of the methyl group creates a steric clash that prevents the antibiotic from binding effectively. oup.comnih.gov This mechanism confers high-level resistance to gentamicin and other 4,6-disubstituted aminoglycosides but not to 4,5-disubstituted ones like neomycin. oup.comnih.gov
Methylation at A1408: Other methyltransferases, such as NpmA, methylate the N1 position of A1408. asm.org This modification also interferes with aminoglycoside binding, but it can confer a broader resistance profile, affecting both 4,6-disubstituted and 4,5-disubstituted aminoglycosides. asm.org Drug footprinting experiments have confirmed that methylation at A1408 significantly disrupts the binding of aminoglycosides to the A-site. asm.org
The acquisition of these methyltransferase genes represents a highly efficient mechanism for bacteria to achieve high-level resistance to a wide range of clinically important aminoglycosides. oup.com
Efflux Pump Systems
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. ijcmas.comacs.org This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and exerting its effect. nih.gov Overexpression of these pumps is a major cause of multidrug resistance in many pathogenic bacteria. oup.com
Major Efflux Pump Families and Their Substrate Specificity for this compound
Several superfamilies of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-cell division (RND) superfamily. ijcmas.comacs.org Among these, the RND superfamily is particularly important for multidrug resistance in Gram-negative bacteria. acs.orgoup.com
The RND superfamily of efflux pumps are large, complex proteins that typically form a tripartite system with a periplasmic membrane fusion protein (MFP) and an outer membrane channel. ijcmas.comacs.org This assembly spans the entire bacterial cell envelope, allowing for the direct extrusion of substrates from the cytoplasm or periplasm to the extracellular medium. ijcmas.comnih.gov
AcrD: The AcrD efflux pump of Escherichia coli is known to confer resistance to a range of aminoglycosides, including gentamicin. asm.orgunam.mxnih.gov Deletion of the acrD gene leads to increased susceptibility to gentamicin and other aminoglycosides. unam.mxnih.gov AcrD functions as a substrate/proton antiporter and works in conjunction with the MFP AcrA and the outer membrane channel TolC. nih.govasm.org Structural studies have suggested that AcrD utilizes charged residues to bind and extrude positively charged aminoglycosides. asm.org It can capture its substrates from both the cytoplasm and the periplasm. nih.govunam.mx
AcrAB-TolC: While the AcrAB-TolC system is a major multidrug efflux pump in E. coli, its substrate specificity is primarily for lipophilic drugs, and it does not typically export aminoglycosides like gentamicin. asm.orgnih.gov
MexAB-OprM: In Pseudomonas aeruginosa, the MexAB-OprM efflux pump is constitutively expressed and contributes to intrinsic resistance to a variety of antibiotics. mdpi.com However, similar to AcrAB-TolC, its substrate profile does not generally include aminoglycosides. asm.org Overproduction of MexXY, another RND pump in P. aeruginosa, can compensate for the absence of MexAB and is capable of effluxing gentamicin. scispace.com
AdeABC: The AdeABC efflux pump in Acinetobacter baumannii is a significant contributor to multidrug resistance. nih.govd-nb.infomdpi.com This system has a broad substrate range that includes aminoglycosides, with gentamicin and netilmicin (B1678213) being particularly good substrates. nih.govmdpi.comoup.comnih.gov Overexpression of the adeABC operon, often due to mutations in the two-component regulatory system AdeRS, leads to high-level resistance to gentamicin and other antibiotics. mdpi.com
AdeM: The AdeM pump, belonging to the MATE family, has also been implicated in antibiotic resistance in A. baumannii. akjournals.com
Major Facilitator Superfamily (MFS)
The Major Facilitator Superfamily (MFS) is one of the largest and most ubiquitous groups of secondary active transporters found across all kingdoms of life. ijcmas.commdpi.com These transporters are crucial in microbial resistance, capable of extruding a wide array of structurally dissimilar compounds, including antibiotics like this compound. scispace.comexplorationpub.com MFS transporters are typically composed of proteins with 12 or 14 transmembrane helices. mdpi.comexplorationpub.com They function by harnessing the electrochemical energy stored in transmembrane ion gradients, primarily the proton motive force (PMF), to actively transport substrates out of the cell. ijcmas.commicropspbgmu.ru This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target and exerting its bactericidal effect. numberanalytics.com In Staphylococcus aureus, MFS transporters such as NorA, NorB, and NorC are well-characterized multidrug efflux pumps. explorationpub.com While their substrate profiles are broad, some MFS pumps have been shown to confer resistance to aminoglycosides. ijcmas.com
| Feature | Description |
| Protein Superfamily | Major Facilitator Superfamily (MFS) |
| Energy Source | Proton Motive Force (PMF) |
| Typical Structure | 12 or 14 transmembrane α-helices |
| Function | Secondary active transport (uniporters, symporters, antiporters) mdpi.comfrontiersin.org |
| Mechanism of Resistance | Active efflux of antibiotics, reducing intracellular drug concentration explorationpub.com |
| Example Substrates | Dyes, biocides, various classes of antibiotics including aminoglycosides ijcmas.comscispace.comtandfonline.com |
Small Multidrug Resistance (SMR) Family
The Small Multidrug Resistance (SMR) family consists of the smallest known transport proteins, typically around 100 to 150 amino acids in length. ijcmas.comfrontiersin.orgmdpi.com These proteins are characterized by having four transmembrane α-helices. ijcmas.commdpi.com Like the MFS family, SMR transporters are secondary active transporters that utilize the proton motive force to expel toxic compounds from the bacterial cell. ijcmas.comfrontiersin.orgnih.gov They function as antiporters, coupling the influx of protons to the efflux of drug molecules. nih.govasm.org SMR pumps are known to extrude a wide range of lipophilic cationic drugs and quaternary ammonium (B1175870) compounds. tandfonline.comfrontiersin.orgmdpi.com A well-studied example is the EmrE transporter in Escherichia coli. mdpi.com While their contribution to high-level clinical resistance to aminoglycosides is less prominent than other pump families, their broad substrate specificity and presence in numerous pathogens contribute to intrinsic resistance. nih.govasm.org Recent research has also shown that some SMR transporters can induce susceptibility to certain compounds by causing a drug-gated proton leak, which dissipates the proton motive force. nih.govasm.org
| Feature | Description |
| Protein Family | Small Multidrug Resistance (SMR) |
| Energy Source | Proton Motive Force (PMF) ijcmas.comfrontiersin.org |
| Typical Structure | ~100-150 amino acids, 4 transmembrane α-helices ijcmas.commdpi.com |
| Function | Secondary active transport (drug/proton antiport) asm.org |
| Mechanism of Resistance | Efflux of lipophilic cations and various toxic compounds tandfonline.comfrontiersin.org |
| Example Transporter | EmrE in Escherichia coli mdpi.com |
ATP-Binding Cassette (ABC) Family
The ATP-Binding Cassette (ABC) superfamily represents a large and diverse group of primary active transporters that are fundamental to cellular function in all forms of life. micropspbgmu.rumdpi.com Unlike MFS and SMR pumps, ABC transporters directly utilize the energy derived from ATP hydrolysis to drive the transport of substrates across cellular membranes. micropspbgmu.runih.govoaepublish.com A functional ABC transporter typically consists of two transmembrane domains (TMDs), which are responsible for substrate recognition and translocation, and two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP. nih.govoaepublish.comnih.gov In bacteria, ABC efflux pumps are significant contributors to multidrug resistance by actively pumping antibiotics out of the cell. numberanalytics.comnih.gov Some ABC transporters, such as the EfrAB system in Enterococcus faecalis, have been shown to confer resistance to a range of antibiotics, including aminoglycosides like gentamicin and streptomycin (B1217042). frontiersin.org In Gram-negative bacteria, some ABC transporters form tripartite systems that span both the inner and outer membranes, allowing for the direct efflux of drugs from the cytoplasm to the extracellular space. micropspbgmu.ru
| Feature | Description |
| Protein Superfamily | ATP-Binding Cassette (ABC) |
| Energy Source | ATP Hydrolysis micropspbgmu.rumdpi.comnih.gov |
| Typical Structure | Two Transmembrane Domains (TMDs) and two Nucleotide-Binding Domains (NBDs) nih.govoaepublish.com |
| Function | Primary active transport nih.gov |
| Mechanism of Resistance | ATP-dependent efflux of a wide variety of substrates, including antibiotics oaepublish.commdpi.com |
| Example Transporter | EfrAB in Enterococcus faecalis frontiersin.org |
Energetics and Transport Mechanisms of Efflux Pumps
The ability of efflux pumps to confer antibiotic resistance is fundamentally dependent on their capacity to actively transport drug molecules against a concentration gradient, a process that requires a significant energy input. numberanalytics.com Efflux pumps are broadly categorized into primary and secondary transporters based on their energy source. nih.gov
Primary Active Transporters : This group is exemplified by the ABC superfamily . micropspbgmu.runih.gov These pumps directly couple the transport process to the hydrolysis of ATP. The binding of ATP to the nucleotide-binding domains (NBDs) induces conformational changes in the transmembrane domains (TMDs), shifting the pump from an inward-facing to an outward-facing state. micropspbgmu.ru This change facilitates the release of the bound substrate (e.g., this compound) to the exterior of the cell. Subsequent ATP hydrolysis resets the transporter to its initial inward-facing conformation, ready for another transport cycle. micropspbgmu.runih.gov
Secondary Active Transporters : This category includes the MFS , SMR , and Resistance-Nodulation-Cell Division (RND) families. ijcmas.commicropspbgmu.ru These pumps utilize the energy stored in electrochemical ion gradients, most commonly the proton motive force (PMF), which is composed of the transmembrane electrical potential (Δψ) and the pH gradient (ΔpH). ijcmas.commdpi.com They function as antiporters, exchanging a drug molecule for one or more protons. asm.orgmdpi.com For instance, a proton from the periplasm binds to the transporter, inducing a conformational change that exposes the drug-binding site to the cytoplasm or inner membrane leaflet. After the drug binds, the transporter undergoes another conformational change, releasing the drug into the periplasm and the proton into the cytoplasm, effectively extruding the antibiotic from the cell. micropspbgmu.ru
Structural Elucidation of Efflux Pumps in Complex with Aminoglycosides (e.g., Cryo-EM of AcrD)
Understanding the three-dimensional structure of efflux pumps is critical for elucidating their mechanism of action and for designing targeted inhibitors. Recent advancements in cryogenic electron microscopy (Cryo-EM) have provided unprecedented insights into the architecture of these complex molecular machines. A landmark achievement in this area is the structural determination of the E. coli RND-type efflux pump AcrD, both in its unbound state and in complex with the aminoglycoside gentamicin. asm.orgnih.govresearchgate.net
AcrD functions as a homotrimer, with each protomer containing a transmembrane domain and a large periplasmic domain. asm.org The cryo-EM structures revealed that AcrD captures and expels aminoglycosides through a unique mechanism. Unlike other RND pumps that primarily bind substrates within a periplasmic cleft, AcrD possesses a specific binding site located at the ceiling of its central cavity. nih.govresearchgate.net This binding pocket is lined with negatively charged amino acid residues, which are crucial for recognizing and anchoring the positively charged gentamicin molecule. asm.orgnih.gov
The structural data shows that AcrD utilizes charged residues to bind and export drugs. asm.org Once bound in the central cavity, the gentamicin molecule is shuttled into an "extrusion" tunnel that spans the periplasmic domain of one of the protomers. nih.gov This tunnel is also surrounded by charged residues, which are believed to facilitate the movement of the aminoglycoside up towards the outer membrane channel for final expulsion from the cell. nih.govresearchgate.netnih.gov These structural studies provide a detailed blueprint of how aminoglycoside-specific RND pumps mediate resistance and identify key residues that are critical for their function. nih.govnih.gov
| Efflux Pump | Organism | Structural Method | Key Findings |
| AcrD | Escherichia coli | Cryo-EM | Asymmetric trimer structure asm.org. Binds gentamicin in a negatively charged pocket in the central cavity nih.govresearchgate.net. Utilizes a charged "extrusion" tunnel for drug export nih.gov. |
Regulation of Efflux Pump Gene Expression
The production of efflux pumps is a metabolically costly process for bacteria. Consequently, the expression of the genes encoding these pumps is tightly regulated to ensure they are synthesized only when needed, such as in the presence of a toxic substrate like an antibiotic. asm.org This regulation occurs primarily at the transcriptional level and involves a complex network of regulatory proteins.
A common regulatory mechanism involves locally encoded transcriptional repressors, often belonging to the TetR or MarR families of proteins. asm.org These repressors bind to operator sequences in the promoter region of the efflux pump operon, preventing transcription. For example, the mexXY operon in Pseudomonas aeruginosa, which encodes an RND pump that exports aminoglycosides, is repressed by the protein MexZ. asm.org
The presence of an antibiotic can induce the expression of the pump. Ribosome-targeting antibiotics, including gentamicin, have been shown to upregulate the expression of mexXY. asm.org This induction can occur through various mechanisms, including direct binding of the antibiotic to the repressor protein, causing it to dissociate from the DNA, or through indirect signaling pathways that sense cellular stress.
In addition to local repressors, global regulatory networks and two-component systems (TCS) also play a significant role. asm.orgmdpi.com TCSs allow bacteria to sense and respond to a wide range of environmental stimuli. mdpi.com A sensor kinase in the cell membrane detects a specific signal (e.g., membrane damage or the presence of an antibiotic) and autophosphorylates. It then transfers the phosphate group to a cognate response regulator, which in turn modulates the expression of target genes, including those for efflux pumps. mdpi.com Mutations in these regulatory genes can lead to the constitutive overexpression of efflux pumps, resulting in a stable multidrug-resistant phenotype. asm.org
Reduced Cellular Permeability and Uptake
For an antibiotic to be effective, it must first cross the bacterial cell envelope to reach its intracellular target. A fundamental mechanism of resistance, therefore, involves altering the cell envelope to reduce the permeability and uptake of the drug. creative-diagnostics.comnih.gov This is particularly relevant for aminoglycosides like this compound, which are polycationic and hydrophilic, requiring specific pathways to cross the bacterial membranes.
The initial uptake of gentamicin across the outer membrane of Gram-negative bacteria is facilitated by porin channels. creative-diagnostics.com Bacteria can develop resistance by downregulating the expression of these porin genes (e.g., OmpF in E. coli) or through mutations that alter the size or charge of the porin channel, thereby restricting the entry of the antibiotic. creative-diagnostics.com
Once in the periplasm, the transport of gentamicin across the inner (cytoplasmic) membrane is an energy-dependent process that relies on the proton motive force (PMF). frontiersin.org Any disruption to the PMF can, therefore, lead to reduced aminoglycoside uptake and increased resistance. Furthermore, modifications to the composition of the cell membrane, such as changes in lipid structure, can increase the repulsion of the positively charged aminoglycoside molecules, further hindering their ability to enter the cell. nih.gov In some pathogenic bacteria, environmental cues such as temperature can trigger a decrease in membrane permeability to antibiotics, providing a general mechanism for survival in different environments. frontiersin.org
Alterations in Outer Membrane Permeability (e.g., Porin Protein Modifications)
The outer membrane of Gram-negative bacteria serves as a formidable barrier, and its permeability is largely controlled by channel-forming proteins known as porins. ontosight.ai this compound, being a hydrophilic molecule, relies on these porin channels to traverse the outer membrane and enter the periplasmic space before its active transport into the cytoplasm. mdpi.com Consequently, any alteration that restricts this entry pathway can confer resistance.
Bacteria have evolved several mechanisms to reduce antibiotic influx through porins:
Downregulation or Loss of Porin Expression: A primary strategy is to reduce the number of porin channels in the outer membrane. In many clinical isolates, resistance to aminoglycosides is linked to the downregulation or complete loss of major porins like OmpF and OmpC in Escherichia coli or the OprD porin in Pseudomonas aeruginosa. mdpi.commedintensiva.orgacs.org The combined deletion of both ompF and ompC in E. coli leads to a significant decrease in susceptibility to gentamicin. While the loss of a single major porin may only cause a minor increase in resistance, the effect is amplified when multiple porin types are lost, a common occurrence in multi-drug resistant strains. frontiersin.org
Mutations Leading to Altered Porin Function: Beyond simple downregulation, specific mutations within the genes encoding porin proteins can alter the channel's structure and function, thereby impeding gentamicin passage. ontosight.ai In some clinical isolates of E. coli, mutations in OmpC have been shown to decrease permeability to gentamicin by altering the transverse electric field within the pore, without necessarily changing the pore's physical diameter. plos.org Similarly, in Klebsiella pneumoniae, a two-amino-acid insertion in the L3 loop of the OmpK36 porin was found to constrict the pore, leading to carbapenem (B1253116) resistance, a mechanism that can also affect the passage of other hydrophilic antibiotics like gentamicin. plos.org
The following table summarizes key findings on porin modifications contributing to gentamicin resistance.
| Bacterial Species | Porin Protein | Modification Type | Effect on Gentamicin Permeability | Citation(s) |
| Escherichia coli | OmpF, OmpC | Downregulation/Loss | Reduced uptake of gentamicin | medintensiva.orgfrontiersin.org |
| Escherichia coli | OmpC | Specific mutations | Decreased permeability by altering the internal electric field | plos.org |
| Pseudomonas aeruginosa | OprD | Downregulation/Inactivation | Reduced uptake, contributing to resistance | mdpi.comelifesciences.org |
| Klebsiella pneumoniae | OmpK36 | Amino acid insertions | Reduced pore diameter, impeding antibiotic entry | plos.org |
Lipopolysaccharide (LPS) Modifications
The lipopolysaccharide (LPS) layer is a critical component of the outer membrane of Gram-negative bacteria, contributing to its structural integrity and acting as the initial point of contact for many antibiotics. Gentamicin, a polycationic molecule, interacts electrostatically with the negatively charged phosphate groups on the lipid A and core oligosaccharide regions of LPS as a crucial first step in its "self-promoted uptake" pathway. ontosight.ai Modifications to the LPS structure can disrupt this interaction, leading to reduced antibiotic uptake and resistance.
Key LPS modifications that confer resistance include:
Covalent Modifications of Lipid A: Bacteria can enzymatically modify the lipid A moiety by adding positively charged groups, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (PEtN). frontiersin.orgasm.org These additions reduce the net negative charge of the outer membrane, weakening the initial electrostatic attraction for the positively charged gentamicin molecule and thereby hindering its ability to permeabilize the membrane. frontiersin.org This mechanism is a well-documented cause of resistance to polymyxin (B74138) antibiotics and also contributes to aminoglycoside resistance. asm.org
Truncation of the LPS Core: Mutations that lead to a truncated LPS, often referred to as a "rough" or "deep rough" phenotype, can also impact antibiotic susceptibility. ontosight.ainih.gov In Pseudomonas aeruginosa, the conversion from a smooth LPS to a rough LPS phenotype has been directly linked to impermeability-type resistance to gentamicin. tandfonline.com This structural change in the LPS is thought to fundamentally alter the architecture and stability of the outer membrane, making it less permeable to aminoglycosides. tandfonline.com
The table below details specific LPS modifications and their role in gentamicin resistance.
| Modification Type | Specific Change | Bacterial Species (Example) | Mechanism of Resistance | Citation(s) |
| Covalent Modification | Addition of L-Ara4N to Lipid A | Salmonella spp., P. aeruginosa | Reduces net negative charge of the outer membrane, repelling cationic gentamicin. | asm.org |
| Covalent Modification | Addition of phosphoethanolamine (PEtN) to Lipid A | E. coli, Salmonella spp. | Reduces net negative charge of the outer membrane, repelling cationic gentamicin. | frontiersin.orgasm.org |
| Structural Alteration | Conversion from smooth to rough LPS phenotype | Pseudomonas aeruginosa | Alters outer membrane integrity and reduces permeability to gentamicin. | tandfonline.com |
Mechanisms of Resistance Gene Dissemination
The rapid and widespread dissemination of resistance to this compound is largely driven by the remarkable genetic flexibility of bacteria, facilitated by mechanisms that move resistance genes between different bacteria and increase their copy number.
Horizontal Gene Transfer (HGT) via Mobile Genetic Elements (e.g., Plasmids, Transposons)
Horizontal gene transfer (HGT) is the primary engine for the rapid spread of antibiotic resistance among bacterial populations. medintensiva.org Resistance genes for gentamicin are frequently located on mobile genetic elements (MGEs), which can be transferred between different bacterial strains and even across species boundaries. nih.govoup.com
Plasmids: Conjugative plasmids are self-transmissible DNA molecules that are major vectors for spreading multidrug resistance. mdpi.com Numerous studies have identified plasmids carrying gentamicin resistance genes, such as those encoding aminoglycoside-modifying enzymes (e.g., aac(3)-IIa, aac(3)-VIa). nih.govnih.gov For instance, IncPβ plasmids have been identified as significant carriers of gentamicin resistance genes in environmental samples from sewage. scielo.br The transfer of these plasmids allows a susceptible bacterium to instantly acquire a complete toolkit for resisting gentamicin. medintensiva.org
Transposons and Integrons: Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a cell's genome, such as from a chromosome to a plasmid or between plasmids. oup.com Many gentamicin resistance genes are part of transposons, such as Tn4001 which carries a gentamicin resistance determinant. This mobility facilitates the assembly of multiple resistance genes onto a single plasmid. Integrons are genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. oup.com The aac(3)-VIa gene, for example, has been found as a gene cassette within a class 1 integron on a plasmid, highlighting the layered role of MGEs in resistance dissemination. nih.gov
The table below lists examples of mobile genetic elements involved in the spread of gentamicin resistance.
| Mobile Genetic Element | Type | Associated Resistance Gene(s) | Bacterial Host (Example) | Citation(s) |
| IncPβ Plasmids | Plasmid | aac(6')-II/Ib | Environmental Bacteria (from sewage) | scielo.br |
| R Plasmids | Plasmid | aac(3)-IIa, aac(3)-VIa | Salmonella enterica, Enterobacter cloacae | nih.gov |
| Tn4001 | Composite Transposon | Gentamicin resistance determinant | Enterococcus faecalis | |
| Class 1 Integron | Integron | aac(3)-VIa (as a gene cassette) | Salmonella enterica | nih.gov |
Gene Amplification Events
Gene amplification is a mechanism whereby the copy number of a specific gene or set of genes is increased, leading to higher levels of the corresponding protein product. In the context of antibiotic resistance, the amplification of a resistance gene can elevate the production of the resistance-conferring enzyme, allowing the bacterium to withstand higher concentrations of the antibiotic.
This mechanism is particularly relevant for achieving higher levels of resistance. Studies in Klebsiella pneumoniae have shown that exposure to gentamicin can select for variants with an increased copy number of the aminoglycoside resistance gene. This amplification can occur on both plasmids and the chromosome, often at frequencies higher than spontaneous point mutations (e.g., 10⁻³ to 10⁻⁵), a rate compatible with transposition events that can lead to tandem gene repeats. While these amplifications can be unstable and lost in the absence of antibiotic pressure, they provide a rapid and reversible way for bacteria to adapt to antibiotic stress. In some cases, what appears to be a simple increase in resistance is actually a co-amplification of multiple resistance markers, indicating a larger gene amplification event.
Research Methodologies and Biotechnological Applications of Gentamicin A2 Studies
Analytical Techniques for Biosynthetic Intermediates and Derivatives
The identification and quantification of Gentamicin (B1671437) A2 and its related metabolites in complex biological mixtures necessitate high-resolution analytical methods. These techniques are fundamental for monitoring fermentation processes, analyzing engineered strains, and purifying intermediates for further study.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the analytical profiling of gentamicin biosynthetic intermediates. Due to the lack of a strong UV-absorbing chromophore in aminoglycosides, conventional HPLC detection methods are often insufficient. HPLC coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides a sensitive and highly selective method for detecting these compounds in cell cultures of producing organisms like Micromonospora echinospora. acs.orgnih.gov
A key challenge in analyzing gentamicin-related compounds is their effective extraction and purification from culture broths. A dual solid-phase extraction (SPE) technique has been developed, which involves a preliminary cleanup with a reversed-phase C18 cartridge followed by purification using a cationic exchanger OASIS MCX cartridge. acs.orgnih.gov This method has demonstrated high recovery rates (above 91%) and a low detection limit of approximately 5 ng for gentamicin C complex components. acs.orgnih.gov Using this approach, researchers have successfully detected and profiled seven key intermediates in the gentamicin pathway, including paromamine (B1213074), Gentamicin A2, Gentamicin B, Gentamicin X2, Gentamicin A, JI-20A, and JI-20B, from both wild-type and mutant strains of M. echinospora. acs.org HPLC-ESI-MS/MS analysis is also critical in studies involving heterologous expression, where it is used to detect and identify gentamicin-related compounds in the culture extracts of the host strain. pnas.org
The power of HPLC-ESI-MS/MS lies in its ability to separate complex mixtures and provide structural information based on the mass-to-charge ratio and fragmentation patterns of the molecules. This allows for the unambiguous identification of known intermediates and the characterization of novel derivatives generated through pathway engineering. pnas.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of novel compounds and for confirming the identity of known intermediates in the this compound biosynthetic pathway. While HPLC-MS is excellent for detection and preliminary identification, NMR provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. Techniques such as 1H, 13C, and 2D NMR (e.g., COSY) are employed to unambiguously assign the structure of purified compounds. pnas.orgnih.gov
For instance, the structures of key intermediates such as a nonmethylated precursor to gentamicin A, gentamicin A itself, and a C-6' methylated intermediate have been confirmed using NMR data. pnas.org Similarly, in studies involving heterologous expression of biosynthetic genes, the structures of produced compounds like this compound are confirmed by comparing their NMR spectra with those of authentic reference standards. pnas.orgnih.gov NMR is also crucial for characterizing the products of in vitro enzymatic assays, providing direct evidence for the function of biosynthetic enzymes. acs.org For example, NMR analysis was used to confirm the structure of 6′-deamino-6′-oxo-sisomicin and 6′-deamino-6′-oxo-verdamicin, which were produced in vitro by the enzyme GenB3. acs.org
While powerful, NMR typically requires larger quantities of pure material compared to MS, making the upstream purification of these intermediates a critical step.
Accurate quantification of this compound and its derivatives is essential for evaluating the productivity of microbial strains and for kinetic studies of biosynthetic enzymes. While HPLC-MS can be used for quantification, other methods are also employed, particularly when dealing with compounds that lack a UV chromophore.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) offers a viable alternative for the separation and quantitation of gentamicin components without the need for derivatization. researchgate.net This method is based on the detection of light scattered by analyte particles after the mobile phase has been evaporated. Another advanced technique is HPLC coupled with Charged Aerosol Detection (CAD). thermofisher.com This universal detection method does not depend on the optical properties of the analyte and can be used for the quantitative analysis of the gentamicin complex. thermofisher.com For microbiological assays, agar (B569324) diffusion methods are also used, where the concentration of the antibiotic is determined by the size of the inhibition zone of a susceptible bacterial strain. scielo.br
For routine quantitative analysis in research, methods are developed and validated for specific sample types. For instance, a rapid HPLC-UV method has been validated for quantifying gentamicin in physiological salt solutions, with a calibration curve in the range of 1-100 µg/mL. researchgate.net
| Analytical Technique | Primary Use in this compound Research | Key Advantages | Limitations |
| HPLC-ESI-MS/MS | Profiling and identification of biosynthetic intermediates in complex mixtures. acs.orgnih.gov | High sensitivity and selectivity; provides molecular weight and fragmentation data. acs.org | Indirect structural information; requires reference standards for absolute confirmation. |
| NMR Spectroscopy | Unambiguous structural elucidation of purified intermediates and derivatives. pnas.orgnih.gov | Provides detailed structural and stereochemical information. acs.org | Requires relatively large amounts of pure sample; lower throughput. |
| HPLC-ELSD/CAD | Quantitative analysis of gentamicin components without derivatization. researchgate.netthermofisher.com | Universal detection for non-UV absorbing compounds. researchgate.net | Can have a non-linear response; sensitivity can be influenced by mobile phase composition. researchgate.net |
Genetic Engineering and Synthetic Biology Approaches
Genetic engineering and synthetic biology have revolutionized the study of gentamicin biosynthesis. These tools allow researchers to manipulate the genetic blueprint of microorganisms to overproduce specific compounds, create novel derivatives, and functionally characterize the enzymes responsible for building these complex molecules.
Pathway engineering involves the targeted modification of an organism's metabolic pathways to improve the production of a desired chemical. In the context of gentamicin biosynthesis, this is often achieved by deleting specific genes in the producing strain, Micromonospora echinospora, or a heterologous host. biorxiv.orgmdpi.com The goal is to block competing pathways and channel metabolic flux towards the compound of interest.
This compound is a precursor to gentamicin X2, which sits (B43327) at a crucial branch point in the pathway leading to the various components of the gentamicin C complex. biorxiv.orgmdpi.com By knocking out genes downstream of a particular intermediate, that intermediate can be made to accumulate. For example, targeted deletion of the genes genK (encoding a C-6' methyltransferase) and genL (encoding a 6'-N-methyltransferase) in Micromonospora purpurea resulted in a strain that exclusively produces Gentamicin C1a, a direct derivative of the this compound pathway. mdpi.com Similarly, deleting genes such as genS2, genD1, and genQ has been shown to lead to the accumulation of earlier intermediates like this compound, Gentamicin A, and Gentamicin X2, respectively. researchgate.netresearchgate.net
These engineered strains are valuable for several reasons: they provide a source of specific intermediates for structural and biological studies, and they serve as platforms for creating novel "unnatural" aminoglycosides through chemoenzymatic synthesis or further genetic manipulation. biorxiv.org For instance, a strategy termed "glycodiversification" involves swapping glycosyltransferases within the gentamicin producer to create hybrid aminoglycosides with altered sugar moieties. biorxiv.org
Understanding the specific function of each enzyme in the this compound biosynthetic pathway is a central goal of research in this field. However, the native gentamicin-producing organisms, like Micromonospora species, can be difficult to manipulate genetically. pnas.org To overcome this, researchers use heterologous expression systems, where genes from the gentamicin biosynthetic cluster are introduced into a more genetically tractable host, such as Streptomyces venezuelae or Escherichia coli. pnas.orgnih.gov
This approach has been instrumental in dissecting the early steps of the pathway. By expressing different combinations of genes in S. venezuelae, a non-aminoglycoside producer, the minimal set of genes required for the synthesis of this compound was identified. pnas.orgpnas.orgnih.gov Key findings from these studies include:
GtmA, GtmB, and GacH are responsible for synthesizing the 2-deoxystreptamine (B1221613) (2-DOS) core. pnas.orgpnas.org
GtmG (GenM1) acts as a glycosyltransferase that attaches N-acetyl-D-glucosamine to 2-DOS. biorxiv.orgpnas.orgnih.gov
GtmM is a deacetylase that forms paromamine. pnas.orgnih.gov
GtmE (GenM2) is the second glycosyltransferase that attaches D-xylose (B76711) to paromamine, completing the synthesis of this compound. biorxiv.orgpnas.orgnih.gov
Beyond the synthesis of this compound, heterologous expression in E. coli has been used to produce and purify many of the "tailoring" enzymes that modify the this compound scaffold. nih.gov This allows for in vitro biochemical assays to determine their precise function and substrate specificity. Enzymes characterized in this manner include:
GenN : A methyltransferase responsible for 3''-N-methylation. biorxiv.orgfrontiersin.orgacs.orgnih.gov
GenK : A radical SAM-dependent methyltransferase that catalyzes C-6' methylation. nih.govacs.org
GenQ : A dehydrogenase essential for the oxidation at C-6'. nih.govresearchgate.net
GenB1, GenB2, GenB3, GenB4 : A suite of pyridoxal (B1214274) phosphate-dependent aminotransferases with distinct but sometimes overlapping roles in transamination, epimerization, and dehydroxylation. acs.orgnih.govacs.orgresearchgate.net
GenP : A phosphotransferase that initiates the C-3',4'-dideoxygenation process. acs.orgresearchgate.netresearchgate.netnih.gov
The characterization of these enzymes not only illuminates the natural biosynthetic logic but also provides a toolbox of biocatalysts that can be used to create novel aminoglycoside derivatives with potentially improved properties. biorxiv.orgfrontiersin.org
| Enzyme | Gene | Function in Gentamicin Biosynthesis | Method of Characterization |
| Glycosyltransferase | gtmG / genM1 | Attaches N-acetyl-D-glucosamine to 2-DOS. biorxiv.orgpnas.org | Heterologous expression in S. venezuelae. pnas.orgnih.gov |
| Glycosyltransferase | gtmE / genM2 | Attaches D-xylose to paromamine to form this compound. biorxiv.orgpnas.org | Heterologous expression in S. venezuelae. pnas.orgnih.gov |
| Methyltransferase | genN | Catalyzes 3''-N-methylation of the this compound scaffold. biorxiv.orgacs.org | Heterologous expression in E. coli and in vitro assays. frontiersin.orgnih.gov |
| Dehydrogenase | genQ | Oxidizes the C-6' position of gentamicin X2 and G418. nih.govresearchgate.net | Gene deletion and in vitro assays with recombinant enzyme. nih.gov |
| Aminotransferase | genB1 | Major aminotransferase for C-6' amination. nih.govresearchgate.net | Gene deletion and in vitro assays with recombinant enzyme. nih.gov |
| Isomerase/Aminotransferase | genB2 | Catalyzes epimerization at C-6' (e.g., C2a to C2). nih.govacs.org | Gene deletion and in vitro assays with recombinant enzyme. nih.govacs.org |
| Phosphotransferase | genP | Phosphorylates the 3'-hydroxyl group, initiating dideoxygenation. acs.orgresearchgate.netnih.gov | Gene deletion and in vitro assays with recombinant enzyme. acs.orgnih.gov |
Glycodiversification and Combinatorial Biosynthesis Strategies for Novel Aminoglycosides
Combinatorial biosynthesis and glycodiversification are powerful strategies for generating novel aminoglycoside antibiotics with improved properties. These approaches leverage the modular nature of antibiotic biosynthetic pathways, allowing researchers to mix and match genes from different pathways to create new chemical structures.
A key intermediate in the biosynthesis of the gentamicin complex is this compound, the first pseudotrisaccharide formed. researchgate.netnih.govmdpi.com Its synthesis begins with the conversion of D-glucose-6-phosphate to 2-deoxystreptamine (2-DOS), the core aminocyclitol moiety. nih.govmdpi.com Subsequently, two glycosyltransferases, GenM1 and GenM2, attach N-acetylglucosamine and xylose to the 2-DOS core, respectively, to yield this compound. mdpi.comnih.gov From this compound, a series of enzymatic modifications, including amination, methylation, and oxidation, lead to the various components of the gentamicin C complex. biorxiv.orgresearchgate.net
One successful application of these techniques involves swapping glycosyltransferases (GTs) between different aminoglycoside pathways. For example, the GT from the kanamycin (B1662678) biosynthetic pathway, KanM2, has been introduced into the gentamicin-producing organism, Micromonospora echinospora. frontiersin.orgnih.gov This manipulation resulted in the substitution of the typical garosamine (B1245194) ring (derived from xylose) with a kanosamine ring (derived from glucose) in the final products. frontiersin.orgnih.gov This "glycodiversification" approach led to the creation of a series of novel hybrid aminoglycosides, termed genkamicins. biorxiv.orgfrontiersin.org
This strategy not only expanded the structural diversity of gentamicins but also, in some cases, led to compounds with potentially improved therapeutic profiles, such as reduced toxicity and enhanced activity against specific bacterial strains. frontiersin.orgnih.gov The substrate flexibility of the enzymes involved in these pathways is a critical factor that enables the success of such combinatorial biosynthesis efforts. frontiersin.orgnih.gov
Table 1: Key Enzymes and Intermediates in this compound Biosynthesis and Engineered Pathways
| Enzyme/Intermediate | Role in Biosynthesis | Organism/Pathway of Origin | Application in Engineering |
| This compound | First pseudotrisaccharide intermediate in gentamicin biosynthesis. researchgate.netnih.govmdpi.com | Micromonospora echinospora | Precursor for enzymatic and chemical modifications. |
| GenM1 | Glycosyltransferase that attaches N-acetylglucosamine to 2-DOS. mdpi.comnih.gov | Gentamicin Pathway | Used in heterologous expression systems to build the aminoglycoside core. |
| GenM2 | Glycosyltransferase that attaches xylose to paromamine to form this compound. biorxiv.org | Gentamicin Pathway | Swapped with other GTs to alter the sugar moiety at the C-6 position. |
| KanM2 | Glycosyltransferase from the kanamycin pathway. frontiersin.orgnih.gov | Kanamycin Pathway | Introduced into gentamicin producers to create hybrid "genkamicin" antibiotics. frontiersin.org |
| GenD2 | Oxidoreductase that catalyzes the first step in converting the 3''-hydroxyl group of this compound. researchgate.netnih.govacs.org | Gentamicin Pathway | A target for protein engineering to accept alternative substrates. |
| GenS2 | Aminotransferase involved in the modification of this compound. researchgate.net | Gentamicin Pathway | Used in reconstituted pathways to produce novel aminoglycosides. |
| GenN | N-methyltransferase that acts on an intermediate derived from this compound. biorxiv.orgresearchgate.net | Gentamicin Pathway | Its substrate specificity can be explored to generate new methylation patterns. |
Engineering Ribosomal Resistance in Model Systems
The ribosome is the primary target of aminoglycoside antibiotics, including the gentamicin family. nih.govmdpi.comgoogle.com These antibiotics bind to the 16S ribosomal RNA (rRNA) within the 30S subunit, disrupting protein synthesis. mdpi.combiorxiv.org Bacteria have evolved several mechanisms to counteract this, with the most common being the enzymatic modification of the antibiotic itself. However, another significant, though less frequent, mechanism is the alteration of the ribosomal target site. acs.org
Researchers utilize this principle to study aminoglycoside-ribosome interactions and to screen for more potent antibiotic variants. By engineering specific mutations in the 16S rRNA of model organisms, scientists can create strains with varying levels of resistance to aminoglycosides. These engineered strains serve as powerful tools to investigate how subtle changes in the ribosome's structure affect antibiotic binding and efficacy.
For instance, specific genes from gentamicin-producing organisms, such as grmA and grmO, are believed to encode ribosomal methylases. google.com These enzymes modify the ribosome, conferring self-resistance to the producing organism. Introducing such resistance genes into a heterologous host, like Streptomyces venezuelae, allows for the production of aminoglycosides without the host being killed by its own product. google.com This technique is crucial for the heterologous expression and production of novel aminoglycosides generated through combinatorial biosynthesis.
Furthermore, studying the effects of engineered ribosomal mutations can provide insights into the development of new aminoglycosides that can overcome natural resistance mechanisms. By understanding which ribosomal alterations confer resistance, researchers can design new antibiotic derivatives that bind effectively even to these modified ribosomes.
Advanced Microscopy and Spectroscopic Techniques in Ribosome-Drug Interactions
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)
Single-molecule Fluorescence Resonance Energy Transfer (smFRET) is a powerful biophysical technique used to measure distances at the angstrom scale within or between molecules. It is particularly valuable for studying the conformational dynamics of complex biological machinery like the ribosome during processes such as translation and its inhibition by antibiotics.
While specific smFRET studies focusing exclusively on this compound are not prominent in the available literature, the methodology has been extensively applied to understand the broader mechanisms of aminoglycoside action. These studies typically involve labeling the ribosome and a tRNA molecule with a pair of fluorescent dyes (a donor and an acceptor). The efficiency of energy transfer between these dyes is highly sensitive to the distance separating them.
By observing changes in FRET efficiency, researchers can track the real-time conformational changes of the ribosome as it progresses through the different steps of protein synthesis. Aminoglycosides are known to interfere with these dynamics. For example, they can lock the ribosome in a particular conformation, prevent the translocation of tRNAs and mRNA, or decrease the fidelity of tRNA selection. smFRET allows for the direct visualization of these disruptive effects at the single-molecule level, providing a detailed picture of how these drugs inhibit protein synthesis.
Cryo-Electron Microscopy (Cryo-EM) for Ribosomal and Efflux Pump Complexes
Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the visualization of large and complex biomolecular assemblies at near-atomic resolution. This technique has been instrumental in elucidating how aminoglycosides, including members of the gentamicin family, interact with their primary target, the ribosome.
Cryo-EM studies have provided high-resolution structures of the bacterial 70S ribosome in complex with various aminoglycosides. researchgate.net These structures reveal the precise binding pocket of the drugs within the A-site of the 16S rRNA. They show how the antibiotic binding induces a conformational change in the ribosome, which is the basis for its inhibitory action on protein synthesis. researchgate.net By visualizing these interactions in detail, researchers can understand why certain modifications to the aminoglycoside structure enhance or diminish its activity.
While specific Cryo-EM structures of this compound bound to the ribosome are not the primary focus of the cited research, the extensive work on related aminoglycosides provides a clear framework for understanding its likely binding mode. These structural insights are invaluable for the rational design of new aminoglycoside derivatives that can evade resistance mechanisms. For example, by knowing the exact points of contact between the drug and the ribosome, chemists can design modifications that are not susceptible to inactivating enzymes produced by resistant bacteria.
Beyond the ribosome, Cryo-EM can also be applied to study other resistance mechanisms, such as efflux pumps. These membrane proteins actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration. High-resolution structures of efflux pumps in complex with their antibiotic substrates can reveal the mechanism of recognition and transport, providing a basis for the development of efflux pump inhibitors that could restore the efficacy of existing antibiotics.
Computational Chemistry and Structural Bioinformatics
Molecular Docking and Dynamics Simulations of this compound Binding Sites
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are essential tools for studying drug-receptor interactions at an atomic level. These techniques complement experimental methods by providing detailed insights into the binding modes and dynamics of ligands like this compound with their biological targets.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In the context of this compound, docking simulations have been used to understand its interaction with biosynthetic enzymes. For example, the crystal structure of GenD2, an oxidoreductase involved in the conversion of this compound, was used as a basis for docking simulations to elucidate how the enzyme recognizes its substrate. researchgate.netnih.govacs.org These simulations revealed a negatively charged active site with several aromatic residues that are complementary to the polycationic nature of the aminoglycoside, providing a structural basis for its substrate specificity. researchgate.netnih.govacs.org Such insights are crucial for protein engineering efforts aimed at creating new biocatalysts for aminoglycoside modification.
Molecular dynamics simulations take these static docked poses and simulate the movements of atoms over time, providing a more dynamic picture of the interaction. MD simulations can reveal the stability of the ligand-receptor complex, the role of water molecules in the binding interface, and conformational changes that occur upon binding. For instance, MD simulations have been employed to study the structure and dynamics of gold nanoparticles functionalized with chitosan-gentamicin conjugates for drug delivery purposes. researchgate.net These simulations can help in optimizing the design of such delivery systems by predicting how the drug is loaded and released. researchgate.net While not focused on this compound specifically, similar approaches can be applied to study its interaction with the ribosome, predicting binding affinities and understanding the structural basis of resistance mutations. google.com
In silico Prediction of Resistance Mechanisms and Drug Interactions
Computational, or in silico, methodologies are pivotal in modern drug discovery and microbiological research for predicting and understanding molecular interactions. These techniques allow researchers to model and simulate the behavior of molecules like this compound at an atomic level, providing insights into potential resistance mechanisms and drug-drug interactions before undertaking more resource-intensive laboratory experiments.
In silico approaches for studying antibiotic resistance often involve machine learning and molecular modeling. Machine learning algorithms can be trained on large datasets of bacterial whole-genome sequences (WGS) and corresponding antimicrobial susceptibility data to identify genetic markers associated with resistance. mdpi.comnih.govbiorxiv.org For the gentamicin family of antibiotics, these models search for patterns, such as mutations in the genes encoding the 16S rRNA or ribosomal proteins, which are the primary targets of these drugs. creative-diagnostics.com They can also identify the presence of genes that code for aminoglycoside-modifying enzymes (AMEs), a common cause of bacterial resistance. nih.gov While these powerful predictive models are widely used for the gentamicin complex and other aminoglycosides, specific published models focusing exclusively on this compound resistance are not common. mdpi.combiorxiv.org However, the principles and techniques are directly transferable and essential for predicting resistance to this specific compound.
Molecular docking and simulation provide a more granular view of the interactions between a drug and its molecular target. These studies calculate the binding affinity and orientation of a ligand (like this compound) within the binding site of a protein or RNA molecule. For instance, docking simulations were conducted to understand the interaction between this compound and GenD2, an oxidoreductase enzyme involved in its biosynthesis. nih.gov These simulations offered insights into the substrate specificity of the enzyme, highlighting a negatively charged region in the active site that complements the polycationic nature of the this compound substrate. nih.gov
The table below summarizes the findings from the docking simulation of this compound with the GenD2 enzyme, illustrating the type of data generated through such in silico methods.
Table 1: In silico Docking Simulation of this compound with GenD2
| Parameter | Description | Finding |
|---|---|---|
| Target Protein | GenD2 | An NAD-dependent oxidoreductase from Micromonospora species. nih.gov |
| Ligand | This compound | Substrate for the GenD2 enzyme in the gentamicin biosynthesis pathway. nih.gov |
| Computational Method | Molecular Docking Simulation | Used to predict the binding pose and interactions of this compound within the GenD2 active site. nih.gov |
| Key Interactions | Active Site Features | The active site contains a negatively charged region and several aromatic residues, which are crucial for recognizing and binding the polycationic this compound molecule. nih.gov |
| Significance | Understanding Substrate Recognition | The simulation provided a structural basis for the specific recognition of this compound, informing on the catalytic mechanism of the enzyme. nih.gov |
In silico methods are also critical for predicting potential drug interactions. Molecular docking can be used to assess whether two different molecules might compete for the same binding site on a target protein or if one molecule might alter the conformation of a protein to affect the binding of the other. For example, studies on the broader gentamicin complex have used docking to evaluate its binding energy against various bacterial proteins and compare it with other compounds. jpionline.orgtojqi.net
Conformational analysis is another computational technique used to study how drugs like this compound interact with biological structures such as cell membranes. The interaction with bacterial membranes is a crucial first step for the antibiotic to enter the cell. Computer-aided analysis has been used to model the interaction of gentamicin with negatively charged phospholipid layers, which are components of bacterial membranes. nih.gov These simulations calculate the energy of interaction and reveal how the drug orients itself at the membrane interface. Such studies found that gentamicin establishes close contacts with negatively charged phospho groups, with a calculated interaction energy of -8.5 kcal/mol, driven primarily by electrostatic forces between the drug's amino groups and the membrane's phosphate (B84403) groups. uliege.be This type of analysis is fundamental to predicting how efficiently this compound can associate with and potentially penetrate bacterial cell walls, a key factor in its efficacy and a potential point of resistance (e.g., via membrane modifications).
The table below presents data from a conformational analysis study on gentamicin, which provides a quantitative measure of its interaction with lipid monolayers—a model for cell membranes.
Table 2: Conformational Analysis of Gentamicin Interaction with Phosphatidylinositol Monolayers
| Compound | Interaction Energy (kcal/mol) | Key Interacting Groups |
|---|
These in silico tools provide a powerful framework for generating hypotheses about this compound's behavior, guiding further experimental validation of resistance mechanisms and potential drug interactions.
Emerging Research Directions and Academic Implications of Gentamicin A2
Gentamicin (B1671437) A2 as a Probe for Fundamental Ribosomal Biology
The interaction of aminoglycosides with the bacterial ribosome has long been a subject of intense study. Gentamicin A2, as a key constituent of the gentamicin complex, serves as a valuable molecular tool, or 'probe', for dissecting the intricate mechanisms of protein synthesis. Its binding to specific sites on the ribosome induces distinct functional and structural changes, allowing researchers to study the core processes of translation.
Investigation of Ribosomal Decoding Mechanisms
This compound's primary mechanism of antibiotic action involves the disruption of the ribosomal decoding process—the crucial step where the ribosome reads the messenger RNA (mRNA) codon and selects the corresponding aminoacyl-tRNA. Research has pinpointed the binding site of gentamicin to the decoding center (A-site) on the 30S ribosomal subunit.
Detailed structural studies have shown that gentamicin binds within the major groove of the 16S rRNA at a region known as helix 44 (h44). embopress.orgmdpi.com This interaction is highly specific, involving hydrogen bonds with key nucleotide bases such as A1408, G1494, and U1495. rcsb.org The binding of gentamicin at this site induces a critical conformational change, causing two conserved adenine (B156593) residues, A1492 and A1493, to flip out from their normal position within the helix. mdpi.comnih.gov This flipped-out conformation mimics the state the ribosome enters when a correct (cognate) tRNA is bound, effectively locking the A-site in a receptive state. nih.gov This stabilization increases the binding affinity for near-cognate or non-cognate tRNAs, leading to the misincorporation of incorrect amino acids into the growing polypeptide chain and ultimately resulting in the production of nonfunctional proteins. rcsb.orgnih.gov By studying these precise interactions, researchers can better understand the fidelity mechanisms of the ribosome and the structural basis for accurate protein synthesis.
Studies of Ribosomal Conformational Dynamics
The ribosome is not a static structure; it is a dynamic molecular machine that undergoes significant conformational changes during the different phases of protein synthesis. The binding of ligands, such as this compound, can modulate these movements, providing a window into their functional significance.
Gentamicin binding has been shown to impact the large-scale conformational dynamics of the ribosome. nih.gov Specifically, its interaction with the decoding center can affect the movement between the small (30S) and large (50S) ribosomal subunits. nih.gov In addition to its primary binding site on the 30S subunit, gentamicin has been observed to have a secondary binding site on the 50S subunit, near helix 69 (H69), which forms an intersubunit bridge. mdpi.comnih.gov Binding at these sites can inhibit intersubunit movement and affect processes like translocation—the movement of the mRNA-tRNA complex through the ribosome. nih.govnih.gov These findings highlight this compound's utility in studying the complex interplay of movements that are essential for the coordinated process of translation.
Non-Canonical Cellular Interactions of this compound
Beyond its well-documented effects on bacterial ribosomes, this compound and the broader gentamicin complex exhibit interactions with eukaryotic cells that are not related to their primary antibiotic function. These "non-canonical" effects are the subject of growing research, with implications for therapeutic strategies in genetic diseases and for understanding off-target cellular responses.
Mechanistic Investigations of Eukaryotic Ribosome Interactions (e.g., Translational Read-Through)
A significant area of research is the ability of aminoglycosides, including gentamicin, to induce translational read-through of premature termination codons (PTCs) in eukaryotic cells. nih.govresearchgate.net PTCs are nonsense mutations that cause the premature termination of protein synthesis, leading to truncated, nonfunctional proteins and causing numerous genetic diseases. researchgate.netnih.gov
Aminoglycosides can bind to the decoding site of the eukaryotic 80S ribosome, although with lower affinity compared to their binding to the bacterial 70S ribosome. nih.gov This interaction can cause the ribosome to misread a PTC as a sense codon, allowing a near-cognate tRNA to bind and protein synthesis to continue to the normal stop codon, thereby producing a full-length protein. nih.gov Structural and functional studies reveal that different aminoglycosides may promote read-through via distinct mechanisms. nih.govmdpi.com While some, like paromomycin, bind to the canonical decoding site, aminoglycosides with a 6'-amine group, such as the components of the gentamicin complex, may interact differently. nih.gov Gentamicin has been shown to promote PTC read-through in cellular and animal models for diseases like cystic fibrosis, though it often requires higher concentrations than other aminoglycosides like G418. mdpi.com These investigations provide crucial insights into the fundamental mechanisms of translation termination in eukaryotes and open potential avenues for treating genetic disorders caused by nonsense mutations. researchgate.netdntb.gov.ua
Molecular Basis of Non-Antibiotic Cellular Effects (e.g., Activation of Acid Sphingomyelinase, Reactive Oxygen Species Production)
Gentamicin has been observed to induce cellular effects independent of ribosomal interactions, including the modulation of specific enzymes and the generation of oxidative stress.
Activation of Acid Sphingomyelinase: Research has identified acid sphingomyelinase (ASM) as a potential target of gentamicin. One study in a human gastric cancer cell line demonstrated that gentamicin treatment led to a strong upregulation of ASM. nih.gov Conversely, earlier research in cultured human renal proximal tubular cells showed that gentamicin exerted an inhibitory effect on both acid and neutral sphingomyelinase activity. nih.gov These seemingly contradictory findings suggest that the effect of gentamicin on ASM may be cell-type specific or dependent on other cellular conditions, warranting further investigation into the molecular basis of this interaction.
Reactive Oxygen Species Production: Multiple studies have demonstrated that gentamicin can stimulate the production of reactive oxygen species (ROS) in both cellular and cell-free systems. nih.govnih.gov The proposed mechanism involves the formation of an iron-gentamicin complex that can catalyze free radical reactions. nih.gov This redox-active complex is thought to increase oxygen consumption and lead to the generation of superoxide radicals. nih.gov This production of ROS is believed to be a contributing factor to some of the off-target effects of the antibiotic. nih.govpnas.orgresearchgate.net
Evolution and Epidemiology of this compound Resistance in Environmental and Laboratory Settings
The emergence and spread of antibiotic resistance is a critical public health issue. Research into the evolution of resistance to gentamicin in both controlled laboratory environments and natural settings provides valuable information on the genetic pathways and ecological factors driving this phenomenon.
In laboratory-based experimental evolution studies, bacteria such as Escherichia coli have been shown to develop high-level resistance to gentamicin when exposed to increasing concentrations of the antibiotic. frontiersin.orgnih.gov Whole-genome sequencing of these resistant strains has revealed that resistance often arises from mutations in a specific set of genes.
| Gene/Operon | Function | Reference |
| fusA | Elongation factor G (involved in translocation) | frontiersin.orgresearchgate.net |
| atp operon | ATP synthase complex (energy production) | frontiersin.orgresearchgate.net |
| cyo operon | Cytochrome bo oxidase (respiration) | frontiersin.orgnih.gov |
| potABCD operon | Polyamine transport system | frontiersin.org |
| fhuA | Ferrichrome-iron transporter | frontiersin.org |
These studies show that high-level resistance is a multi-step process, often involving changes to cellular respiration, membrane transport, and the translational machinery itself. frontiersin.orgcreative-diagnostics.com
In parallel, epidemiological studies have surveyed non-clinical environments to determine the prevalence of gentamicin resistance genes. A comprehensive survey of soils, manure, sewage, and coastal waters found that gentamicin resistance (Gmr) genes are widespread. nih.govoup.com The highest abundance and diversity of these genes were found in locations with high bacterial loads and potential selective pressure, such as animal feces, sewage, and piggery manure. nih.govresearchgate.netresearchgate.net Many of these resistance genes were located on mobile genetic elements (MGEs) like plasmids, which can be transferred between different bacterial species, facilitating the spread of resistance. nih.govresearchgate.net Furthermore, research indicates that even the sub-inhibitory concentrations of gentamicin found in polluted environments are sufficient to select for resistant bacteria, highlighting the role of environmental contamination in the evolution and dissemination of antibiotic resistance. nih.gov
Horizontal Gene Transfer of Resistance Determinants
The primary mechanism for the rapid spread of aminoglycoside resistance, including to gentamicin, is horizontal gene transfer (HGT). nih.govnih.gov This process allows bacteria to acquire resistance genes from other microorganisms, often across different species and genera. lakeforest.edu The genetic material is transferred on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. nih.govoup.com
The main methods of HGT are:
Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells through direct contact. nih.govbioguardlabs.com This is considered the most significant pathway for the dissemination of antibiotic resistance genes in nature. bioguardlabs.com
Transformation: The uptake and incorporation of free DNA from the environment, often released by dead bacteria. lakeforest.edu
Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria).
These resistance genes often code for aminoglycoside-modifying enzymes (AMEs) or 16S rRNA methyltransferases, which are major contributors to gentamicin resistance. nih.govfrontiersin.org The presence of these genes on highly mobile elements, which can also carry resistance determinants for other antibiotic classes like β-lactams, facilitates the emergence of multidrug-resistant (MDR) strains. nih.govnih.gov Studies have shown that sub-lethal concentrations of aminoglycosides in the environment can even promote the transfer of these resistance-bearing genetic elements. scielo.org.co
Genomic Technologies for Resistance Gene Surveillance (e.g., PCR, Whole-Genome Sequencing)
Genomic technologies are crucial for the surveillance and tracking of antimicrobial resistance (AMR). mdpi.comfrontiersin.org They provide high-resolution data for identifying resistance determinants, understanding transmission dynamics, and informing public health interventions. nih.org.pknih.gov
Polymerase Chain Reaction (PCR) PCR is a rapid and highly specific method used to detect the presence of known resistance genes. nih.gov By using primers designed to target specific aminoglycoside resistance genes, researchers can quickly screen bacterial isolates for resistance potential. rapidmicrobiology.com Multiplex PCR assays have been developed to simultaneously detect several gentamicin resistance genes in a single reaction, such as those encoding for aminoglycoside-modifying enzymes. nih.govekb.eg This allows for efficient genotyping of resistant strains. rapidmicrobiology.com
Whole-Genome Sequencing (WGS) WGS provides the most comprehensive data, offering a nearly complete DNA sequence of a bacterium. nih.org.pkfinddx.org This technology allows for:
Identification of all known AMR genes and mutations associated with resistance. nih.org.pk
Discovery of novel resistance mechanisms. nih.gov
High-resolution tracking of the emergence and spread of resistant strains in hospital and community settings. mdpi.comnih.gov
Phylogenetic analysis to understand the genetic relatedness between different bacterial isolates. frontiersin.org
WGS has demonstrated a high concordance rate between the presence of resistance genes and the observed phenotypic resistance, making it a powerful predictive tool for AMR surveillance. frontiersin.org
Below is a table summarizing key genomic technologies and the gentamicin resistance genes they can detect.
| Genomic Technology | Target Genes/Information Provided | Application in Surveillance |
| PCR / Multiplex PCR | Detects specific known resistance genes such as aac(6')-Ie-aph(2")-Ia, aph(2")-Ib, aph(2")-Ic, aph(2")-Id, aph(3')-IIIa. nih.gov | Rapid screening of isolates for common gentamicin resistance determinants. |
| Whole-Genome Sequencing (WGS) | Identifies all AMR genes (aac, aph, ant), 16S rRNA methyltransferase genes (rmt, armA), and chromosomal mutations (fusA, rrs). nih.govfrontiersin.orgnih.gov | Comprehensive characterization of resistance profiles, outbreak investigation, and tracking global spread of resistant clones. |
Adaptive Evolution of Resistance in Bacterial Populations
When bacterial populations are exposed to antibiotics, they can develop resistance through adaptive evolution, a process of mutation and natural selection. elifesciences.org Experimental evolution studies using gentamicin as a model have shown that bacteria can achieve high-level resistance (over 1,000-fold increases in minimum inhibitory concentration) through the sequential accumulation of mutations. nih.govfrontiersin.orgnih.gov
Whole-genome sequencing of these evolved strains has revealed that mutations often occur in a predictable order within specific genes and operons. frontiersin.orgresearchgate.net Common mutational targets that contribute to gentamicin resistance include:
fusA : A gene encoding for elongation factor G, involved in protein synthesis. nih.govfrontiersin.org
Energy Metabolism Genes: Mutations in operons related to cellular respiration, such as the cyoABCDE (cytochrome bo oxidase) and atpIBEFHAGDC (ATP synthase) operons, are frequently observed. nih.govfrontiersin.org
Interestingly, studies have shown that the evolutionary path to high-level gentamicin resistance appears to be relatively consistent, regardless of the mutation supply rate. frontiersin.orgnih.gov This suggests that the adaptive landscape for resistance is smooth, with few evolutionary dead-ends, allowing bacteria to readily develop resistance through a step-wise accumulation of mutations. nih.govnih.gov This process of gradual adaptation can occur within a patient during prolonged antibiotic therapy. nih.gov
Future Perspectives in Aminoglycoside Research Inspired by this compound Studies
Insights gained from studying gentamicin resistance mechanisms are fueling innovative strategies to overcome this significant clinical challenge. Future research is focused on re-engineering existing antibiotics, developing adjuvant therapies, and creating novel molecules that can circumvent or inhibit bacterial defense systems.
Rational Design of Modified Aminoglycosides with Altered Ribosomal Binding or Resistance Profiles
One of the most promising strategies is the rational design of new aminoglycoside derivatives that can evade bacterial resistance mechanisms. The most prevalent form of resistance is the enzymatic modification of the antibiotic by AMEs. nih.govnih.gov By understanding the precise sites on the aminoglycoside molecule that these enzymes target, chemists can create modifications to block this inactivation.
For example, the semi-synthetic aminoglycoside dibekacin was rationally designed based on the knowledge that the 3'-hydroxyl group of kanamycin (B1662678) B was a target for phosphorylation by APH(3') enzymes. nih.govsemanticscholar.org Similarly, amikacin (B45834) was developed to be a poor substrate for many AMEs. nih.gov Future design efforts aim to create novel aminoglycosides with altered structures that not only resist enzymatic modification but may also have enhanced binding to the bacterial ribosome, even in the presence of resistance-conferring modifications. rsc.org
Development of Efflux Pump Inhibitors Specific to Aminoglycoside Transport
Efflux pumps are membrane proteins that actively expel antibiotics from the bacterial cell, preventing them from reaching their intracellular target. nih.govfrontiersin.org Overexpression of efflux pumps, such as the AdeABC system in Acinetobacter baumannii, can contribute to resistance against multiple antibiotics, including aminoglycosides. walshmedicalmedia.com
A key area of research is the development of efflux pump inhibitors (EPIs). ace-superbugs.com These molecules, when used in combination with an antibiotic like gentamicin, can block the pump's action, thereby restoring the antibiotic's intracellular concentration and its efficacy. ace-superbugs.comanr.fr An ideal EPI would be specific to bacterial pumps, have no antimicrobial activity of its own (to reduce the likelihood of resistance developing to the inhibitor), and be able to reach its target in vivo. ace-superbugs.comnih.gov Compounds like Phenylalanine-Arginine β-Naphthylamide (PAβN) have been studied as broad-spectrum EPIs that can potentiate the activity of various antibiotics against multidrug-resistant bacteria. nih.gov
Strategies to Overcome Ribosomal Methyltransferase-Mediated Resistance
A particularly challenging resistance mechanism is the modification of the antibiotic's target, the 16S rRNA, by ribosomal methyltransferases (RMTases). nih.gov Enzymes like ArmA and RmtC methylate specific nucleotides (G1405 or A1408) in the ribosomal A-site, where aminoglycosides bind. nih.govnih.govresearchgate.net This modification prevents the antibiotic from binding effectively, leading to high-level resistance against a broad range of aminoglycosides. nih.govnih.gov
Overcoming this type of resistance is difficult because it involves altering the drug's target rather than the drug itself. Potential strategies being explored include:
Developing novel aminoglycosides that can still bind to the methylated ribosome.
Searching for inhibitors of the RMTase enzymes themselves, which would prevent the methylation from occurring.
Antisense strategies that use nucleic acid-based molecules to block the expression of the genes encoding RMTase enzymes. researchgate.net
These approaches are still in the early stages of research but represent a critical frontier in the effort to preserve the clinical utility of the aminoglycoside class.
Q & A
Q. What are the standard experimental designs for determining Gentamicin A2 potency in microbiological assays, and how do they differ in validation parameters?
To evaluate this compound potency, three common experimental designs are employed: 2×2 , 5×1 , and 3×1 designs. These differ in dose selection, replication, and statistical robustness:
- 2×2 design : Uses two doses of standard (e.g., 2.0 µg/mL and 4.0 µg/mL) and two doses of sample, with six Petri dishes per assay. It prioritizes specificity but may lack linearity at extreme concentrations .
- 5×1 design : Employs five standard doses (1.3–3.1 µg/mL) and one sample dose, improving linearity but requiring more resources and time .
- 3×1 design : A hybrid approach with three standard doses (1.0, 2.0, 4.0 µg/mL) and one sample dose. This balances linearity, accuracy, and precision while reducing material costs. Validation studies show it achieves comparable accuracy (98–102%) to 2×2 and 5×1 designs but with better inter-day precision (RSD < 2%) .
Q. Methodological Considerations :
- Linearity : Use 5×1 or 3×1 designs for broader concentration ranges.
- Specificity : Ensure microbial strain consistency (e.g., Staphylococcus epidermidis ATCC 12228) and controlled incubation conditions (37°C, 18 hours) .
- Statistical Reporting : Include mean, standard deviation, and relative standard deviation (RSD) for inter-day precision .
Q. How is this compound biosynthesized in microbial systems, and what genetic tools are used to study its pathway?
this compound is produced via a branched aminoglycoside biosynthesis pathway in Micromonospora spp. Key steps include:
Core Structure Formation : Paromamine synthesis via the GntE enzyme, which catalyzes the first pseudotrisaccharide modification .
Modification Steps : Oxidation at the 3''-position by a NAD+-dependent dehydrogenase (R11290 reaction: this compound + NAD+ → 3''-Oxothis compound + NADH) .
Gene Inactivation Studies : Tools like heterologous expression of minimal gene sets (e.g., genB, genK, genN) in industrial chassis cells (e.g., Streptomyces venezuelae) help dissect biosynthetic bottlenecks .
Q. Experimental Workflow :
- Gene Cloning : Use PCR amplification and plasmid vectors (e.g., pSET152) for gene insertion .
- Metabolite Profiling : Employ LC-MS/MS to track intermediates and quantify yield improvements .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound bioactivity data across different experimental models?
Discrepancies often arise from variations in assay conditions , microbial strains , or data normalization methods . To address this:
- Controlled Replication : Follow ARRIVE 2.0 guidelines to standardize procedures (e.g., incubation time, inoculum size) and report variability metrics (e.g., SD, confidence intervals) .
- Cross-Validation : Compare results from agar diffusion (e.g., 3×1 design) with liquid chromatography (HPLC) or enzymatic assays (e.g., NADH quantification via spectrophotometry) .
- Meta-Analysis : Use tools like RevMan to aggregate data from studies with comparable designs, adjusting for confounding variables (e.g., pH buffer differences) .
Case Study : A 2022 study found a 15% potency variation in dermatological creams due to pH-dependent stability. Repeating assays with pH 8.0 phosphate buffer resolved inconsistencies .
Q. What enzymatic mechanisms underlie this compound’s redox reactions, and how do they influence its antimicrobial activity?
The 3''-oxidation reaction (R11290) is critical for this compound’s bioactivity:
Q. Methodological Insights :
Q. How can researchers optimize heterologous expression systems to enhance this compound yield in non-native chassis cells?
Key strategies include:
- Promoter Engineering : Replace native promoters with strong, constitutive promoters (e.g., ermEp) in Streptomyces hosts .
- Co-Culture Fermentation : Pair antibiotic-producing strains with helper strains secreting precursors (e.g., paromamine) to bypass metabolic bottlenecks .
- CRISPR Interference : Knock down competing pathways (e.g., siderophore synthesis) to redirect resources toward this compound production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
